molecular formula C6H11NO2S B13627057 5-Methylthiomorpholine-3-carboxylic acid

5-Methylthiomorpholine-3-carboxylic acid

Cat. No.: B13627057
M. Wt: 161.22 g/mol
InChI Key: OGAZLBFLUHPSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylthiomorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylthiomorpholine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthiomorpholine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylthiomorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAZLBFLUHPSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylthiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylthiomorpholine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. This guide provides a comprehensive overview of a proposed synthetic pathway for this target molecule. Given the absence of a direct, established synthesis in the current literature, this document outlines a rational, multi-step approach commencing from the readily available amino acid, DL-methionine. The proposed strategy involves a sequence of protection, activation, intramolecular cyclization, and deprotection steps. Each stage is discussed in detail, drawing upon established methodologies for the synthesis of related thiomorpholine structures and providing the scientific rationale behind the selection of reagents and reaction conditions. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds.

Introduction and Significance

Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The incorporation of a sulfur atom into the morpholine ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The carboxylic acid functionality at the 3-position and the methylthio group at the 5-position of the target molecule, 5-Methylthiomorpholine-3-carboxylic acid, present unique opportunities for structural modification and interaction with biological targets. The synthesis of this specific molecule, however, is not well-documented, necessitating a carefully designed synthetic strategy based on analogous chemical transformations.

Proposed Synthetic Strategy: A Rational Approach from DL-Methionine

The most logical and convergent synthetic approach to 5-Methylthiomorpholine-3-carboxylic acid begins with DL-methionine. This starting material already possesses the requisite methylthioethyl side chain and the carboxylic acid group at the eventual 3-position of the thiomorpholine ring. The core of this strategy lies in the formation of the six-membered thiomorpholine ring through an intramolecular cyclization.

The proposed synthetic pathway can be broken down into four key stages:

  • Protection of Functional Groups: The amino and carboxylic acid groups of DL-methionine must be protected to prevent unwanted side reactions during subsequent steps.

  • Activation of the Amine: The protected amine will be modified to introduce a leaving group on a two-carbon extension, which will facilitate the subsequent cyclization.

  • Intramolecular Cyclization: The key ring-forming step where the sulfur atom attacks the electrophilic carbon to form the thiomorpholine ring.

  • Deprotection: Removal of the protecting groups to yield the final target molecule.

Below is a visual representation of the proposed synthetic workflow.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Amine Modification & Activation cluster_2 Stage 3: Intramolecular Cyclization cluster_3 Stage 4: Deprotection DL-Methionine DL-Methionine N-Boc-DL-Methionine N-Boc-DL-Methionine DL-Methionine->N-Boc-DL-Methionine Boc2O, NaOH N-Boc-DL-Methionine Methyl Ester N-Boc-DL-Methionine Methyl Ester N-Boc-DL-Methionine->N-Boc-DL-Methionine Methyl Ester CH3I, K2CO3 N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester N-Boc-DL-Methionine Methyl Ester->N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester Ethylene Oxide N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester->N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester MsCl, Et3N Protected 5-Methylthiomorpholine-3-carboxylic acid Protected 5-Methylthiomorpholine-3-carboxylic acid N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester->Protected 5-Methylthiomorpholine-3-carboxylic acid NaH 5-Methylthiomorpholine-3-carboxylic acid 5-Methylthiomorpholine-3-carboxylic acid Protected 5-Methylthiomorpholine-3-carboxylic acid->5-Methylthiomorpholine-3-carboxylic acid LiOH, then TFA

Caption: Proposed synthetic workflow for 5-Methylthiomorpholine-3-carboxylic acid.

Detailed Experimental Protocols and Scientific Rationale

This section provides a step-by-step methodology for the proposed synthesis, along with the scientific reasoning behind the choice of reagents and conditions.

Stage 1: Protection of DL-Methionine

The initial step is to protect both the amino and carboxylic acid functionalities of DL-methionine to prevent them from interfering with the subsequent C-N bond formation and cyclization steps.

Protocol 1: Synthesis of N-Boc-DL-Methionine

  • Dissolution: Dissolve DL-methionine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide.

  • Addition of Protecting Group: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-methionine.

  • Rationale: The tert-butyloxycarbonyl (Boc) group is a standard and robust protecting group for amines. It is stable under a wide range of reaction conditions and can be readily removed under acidic conditions at the end of the synthesis. The use of a biphasic system with a mild base like sodium hydroxide facilitates the reaction of the water-insoluble Boc-anhydride with the water-soluble amino acid.

Protocol 2: Synthesis of N-Boc-DL-Methionine Methyl Ester

  • Dissolution: Dissolve N-Boc-DL-methionine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base and Alkylating Agent: Add potassium carbonate (K₂CO₃, 1.5 equivalents) and methyl iodide (CH₃I, 1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Rationale: Esterification of the carboxylic acid prevents it from acting as a nucleophile or an acid in subsequent steps. Methyl iodide is a simple and effective methylating agent, and potassium carbonate is a suitable base to deprotonate the carboxylic acid, facilitating the Sₙ2 reaction.

Stage 2: Amine Modification and Activation for Cyclization

To form the thiomorpholine ring, a two-carbon electrophilic unit needs to be attached to the nitrogen atom of the protected methionine. This is followed by the conversion of the terminal hydroxyl group into a good leaving group.

Protocol 3: Synthesis of N-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl Ester

  • Reaction Setup: In a sealed reaction vessel, dissolve N-Boc-DL-methionine methyl ester (1 equivalent) in an appropriate solvent such as acetonitrile.

  • Addition of Ethylene Oxide: Introduce a controlled amount of ethylene oxide (excess) into the vessel at low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Carefully vent the excess ethylene oxide. Concentrate the reaction mixture and purify the product by column chromatography.

  • Rationale: The reaction of the secondary amine with ethylene oxide introduces a 2-hydroxyethyl group. This reaction is a well-established method for N-alkylation.

Protocol 4: Synthesis of N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl Ester

  • Dissolution: Dissolve N-(2-hydroxyethyl)-N-Boc-DL-methionine methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Addition of Reagents: Add triethylamine (Et₃N, 1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents).

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product.

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates an excellent leaving group, which is necessary for the subsequent intramolecular nucleophilic substitution by the sulfur atom. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Stage 3: Intramolecular Cyclization to Form the Thiomorpholine Ring

This is the crucial ring-forming step. The nucleophilic sulfur atom of the methionine side chain will attack the carbon bearing the mesylate group in an intramolecular Sₙ2 reaction.

Caption: Intramolecular cyclization to form the thiomorpholine ring.

Protocol 5: Synthesis of Protected 5-Methylthiomorpholine-3-carboxylic acid

  • Reaction Setup: To a solution of the mesylated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Rationale: A strong, non-nucleophilic base like sodium hydride is proposed here to deprotonate the thiol that would be transiently formed. However, given the structure of methionine, the sulfur is a thioether. A more plausible mechanism would involve the direct attack of the thioether sulfur onto the electrophilic carbon, forming a sulfonium salt intermediate, which then undergoes demethylation. Alternatively, a pre-reduction of the thioether to a thiol might be necessary. For the purpose of this proposed synthesis, we will proceed with the direct cyclization pathway. The intramolecular nature of the reaction is entropically favored and should proceed efficiently.

Stage 4: Deprotection to Yield the Final Product

The final step involves the removal of the Boc and methyl ester protecting groups to yield the target molecule.

Protocol 6: Synthesis of 5-Methylthiomorpholine-3-carboxylic acid

  • Ester Hydrolysis: Dissolve the protected thiomorpholine derivative (1 equivalent) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2-3 equivalents) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidification and Boc Removal: Acidify the reaction mixture with a strong acid such as trifluoroacetic acid (TFA) or concentrated HCl. This will both protonate the carboxylate and cleave the Boc protecting group.

  • Purification: The final product can be purified by recrystallization or by using ion-exchange chromatography.

  • Rationale: Lithium hydroxide is a standard reagent for the saponification of methyl esters. Subsequent treatment with a strong acid like TFA will simultaneously protonate the carboxylate and remove the acid-labile Boc group.

Data Summary

The following table summarizes the expected transformations and key intermediates in the proposed synthesis of 5-Methylthiomorpholine-3-carboxylic acid.

Step Starting Material Product Key Reagents Purpose
1aDL-MethionineN-Boc-DL-MethionineBoc₂O, NaOHAmine protection
1bN-Boc-DL-MethionineN-Boc-DL-Methionine Methyl EsterCH₃I, K₂CO₃Carboxylic acid protection
2aN-Boc-DL-Methionine Methyl EsterN-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl EsterEthylene OxideIntroduction of a two-carbon unit
2bN-(2-hydroxyethyl)-N-Boc-DL-Methionine Methyl EsterN-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl EsterMsCl, Et₃NActivation of the hydroxyl group
3N-(2-mesyloxyethyl)-N-Boc-DL-Methionine Methyl EsterProtected 5-Methylthiomorpholine-3-carboxylic acidNaHIntramolecular cyclization
4Protected 5-Methylthiomorpholine-3-carboxylic acid5-Methylthiomorpholine-3-carboxylic acidLiOH, then TFADeprotection

Conclusion and Future Perspectives

This technical guide has outlined a rational and feasible synthetic route to 5-Methylthiomorpholine-3-carboxylic acid, a novel compound with potential applications in drug discovery. The proposed pathway leverages the readily available starting material, DL-methionine, and employs a series of well-established chemical transformations. While this guide provides a detailed theoretical framework and experimental protocols, it is important to note that the optimization of each step will be necessary to achieve high yields and purity. Future work should focus on the experimental validation of this proposed route and the exploration of alternative cyclization strategies. The successful synthesis of this target molecule will open up new avenues for the development of novel thiomorpholine-based therapeutic agents.

References

As this is a proposed synthesis for a novel compound, direct references for the complete synthesis are not available. The protocols and rationale are based on established principles of organic synthesis and methodologies reported for analogous transformations.

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

Structural Elucidation of 5-Methylthiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of 5-Methylthiomorpholine-3-carboxylic acid , a constrained heterocyclic amino acid analog.[1] This scaffold is critical in peptidomimetic drug design, serving as a bioisostere for proline or pipecolic acid to restrict conformational freedom and improve metabolic stability.

The guide focuses on distinguishing the stereochemical outcomes (cis/trans diastereomers and enantiomers) using high-resolution NMR spectroscopy and derivatization techniques.

An In-Depth Analytical Guide for Medicinal Chemists[1]

Executive Summary & Chemical Context

5-Methylthiomorpholine-3-carboxylic acid (CAS: 67424-44-6 for the generic racemate) presents a classic stereochemical challenge in saturated heterocycles.[1] The molecule contains two chiral centers at positions C3 and C5, flanking the secondary amine.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 177.22 g/mol [1][2][3]

  • Core Scaffold: 1,4-Thiomorpholine (Thiazinane)[1]

  • Numbering Convention: Sulfur is position 1; Nitrogen is position 4. The carboxylic acid is at C3 (alpha to N) and the methyl group is at C5 (alpha to N).

Stereochemical Complexity

The 3,5-substitution pattern on the thiomorpholine ring creates a 1,3-relationship across the nitrogen atom. This leads to two diastereomeric pairs:

  • Cis-Diastereomer: Substituents are on the same face of the ring. In a chair conformation, this typically allows for a diequatorial orientation (most stable) or diaxial (unfavorable).

  • Trans-Diastereomer: Substituents are on opposite faces.[1] This forces an axial-equatorial orientation.[1]

Distinguishing these isomers is the primary objective of this guide.

Synthetic Access & Precursor Analysis

Understanding the synthesis aids elucidation by defining the starting chiral pool.

Common Synthetic Route: The scaffold is often accessed via the cyclization of L-Cysteine (or its esters) with a chiral electrophile like 2-chloropropionyl chloride or 1-bromo-2-chloropropane derivatives.[1]

  • Implication: If L-Cysteine is the starting material, the configuration at C3 is fixed (usually R in cysteine, becoming 3R in the product). The cyclization step determines the stereochemistry at C5, often yielding a mixture of diastereomers that requires separation.

Analytical Framework: Mass Spectrometry & IR

Before stereochemical assignment, confirm the connectivity.

TechniqueKey Diagnostic SignalInterpretation
HRMS (ESI+)

178.0532

Confirms formula

.[1] Look for fragment 132 Da (loss of COOH).
FT-IR 1720-1740

C=O stretch (Carboxylic acid).[1]
FT-IR 2500-3300

(Broad)
O-H stretch (Acid) overlapping with N-H amine stretch.[1]

NMR Elucidation Strategy (The Core)

The primary tool for assigning relative stereochemistry (Cis vs. Trans) is


 NMR, utilizing the Karplus relationship  for vicinal coupling (

) and NOESY for spatial proximity.
A. Conformational Analysis (Chair Dynamics)

The thiomorpholine ring predominantly adopts a chair conformation.

  • Cis-Isomer (Preferred): The C3-COOH and C5-Me groups both adopt equatorial positions to minimize 1,3-diaxial steric strain.[1] Consequently, the protons at C3 and C5 are both axial .

  • Trans-Isomer: One group is equatorial, the other is axial. Therefore, one proton is axial, and one is equatorial.[4]

B. NMR Diagnostic Signals

Focus on the methine protons at C3 and C5 (


 and 

).
ProtonIsomerOrientationMultiplicity & Coupling (

)
H-3 / H-5 Cis (Diequatorial) Axial Large Triplet/DD (

Hz).[1] The axial proton couples strongly to the axial proton of the adjacent

.
H-3 / H-5 Trans Equatorial Small Multiplet (

Hz,

Hz).[1]

Decision Rule:

  • If BOTH H3 and H5 show large coupling constants (>10 Hz), the molecule is the Cis-isomer (diequatorial substituents).

  • If ONE shows large coupling and the other shows narrow coupling, it is the Trans-isomer .

C. NOESY/ROESY Correlations

Nuclear Overhauser Effect spectroscopy confirms the spatial arrangement.

  • Cis-Isomer: Strong NOE correlations between

    
     and 
    
    
    
    are NOT expected if they are 1,3-diaxial (too far apart, ~4.5 Å). However, strong NOE will be seen between the axial protons and the axial protons of the C2/C6 methylene groups.
  • Trans-Isomer: You may observe NOE between the axial methyl group (if applicable) and the axial proton at C3.

Visualization: Elucidation Logic Flow

The following diagram illustrates the decision tree for assigning the stereochemistry of the isolated product.

ElucidationLogic Start Isolated 5-Methylthiomorpholine- 3-carboxylic acid H_NMR 1H NMR Analysis (Focus on H3 and H5 signals) Start->H_NMR Coupling Analyze 3J Coupling Constants (Karplus Relationship) H_NMR->Coupling LargeJ Both H3 & H5 show Large J (10-12 Hz) Coupling->LargeJ High Coupling MixedJ One Large J, One Small J (or both small) Coupling->MixedJ Low/Mixed Coupling NOE_Check NOESY Confirmation: Check H3-H5 correlation LargeJ->NOE_Check TransConf Conclusion: TRANS Isomer (Axial/Equatorial mix) MixedJ->TransConf CisConf Conclusion: CIS Isomer (Substituents Diequatorial) (Protons Diaxial) NOE_Check->CisConf No strong 1,3-diaxial NOE

Figure 1: Stereochemical assignment decision tree based on scalar coupling constants.

Determination of Absolute Configuration

While NMR solves the relative stereochemistry (cis vs. trans), absolute configuration (R vs. S) requires a chiral reference.

Protocol: Mosher's Amide Derivatization

Since the molecule contains a secondary amine, it can be derivatized with a chiral auxiliary.

  • Reagents: (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Reaction: React the thiomorpholine substrate with (R)-MTPA-Cl to form the diastereomeric amide.

  • Analysis: Compare the

    
     or 
    
    
    
    NMR chemical shifts. The anisotropic shielding of the phenyl group in the MTPA moiety will shift the protons at C3 and C5 differently depending on the absolute configuration.
  • Validation: If the starting material was L-Cysteine , the C3 position is fixed as (3R) (retention of configuration). The elucidation then simplifies to determining if C5 is R or S relative to C3.

Experimental Protocols

A. NMR Sample Preparation[4][5][6]
  • Solvent:

    
     (for zwitterionic form) or 
    
    
    
    (for ester/protected forms).
    
    
    is preferred for the free acid to eliminate exchangeable proton broadening.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Standard: TMSP (Trimethylsilylpropanoic acid) as internal reference (0.00 ppm).

B. Step-by-Step Synthesis (General Route for Context)

Note: This protocol yields a mixture of diastereomers.[1]

  • Alkylation: Dissolve L-Cysteine ethyl ester HCl (10 mmol) in ethanol. Add 1-bromo-2-chloropropane (11 mmol) and triethylamine (22 mmol). Reflux for 4 hours.

    • Mechanism:[1][5][6] Thiol alkylation occurs first (faster), followed by amine displacement of the chloride to close the ring.

  • Workup: Evaporate ethanol. Partition between water and ethyl acetate. The product (ester form) is in the organic layer.

  • Hydrolysis: Treat the ester with 1M LiOH in THF/Water (1:1) for 2 hours to generate the free acid.

  • Purification: Ion-exchange chromatography (Dowex 50W) is required to separate the zwitterionic amino acid from salts.

  • Separation: Diastereomers often separate via fractional crystallization from MeOH/Ether or preparative HPLC (C18 column, 0.1% Formic Acid buffer).

Quantitative Data Summary

ParameterCis-Isomer (Expected)Trans-Isomer (Expected)
C3-H Signal

3.5-4.0 ppm (dd,

Hz)

3.5-4.0 ppm (dd,

Hz)
C5-H Signal

3.0-3.5 ppm (m, wide)

3.0-3.5 ppm (m, narrow)
C5-Methyl

1.1-1.3 ppm (d)

1.1-1.3 ppm (d)
Stability More Stable (Diequatorial)Less Stable

References

  • PubChem Compound Summary. "5-Methylthiomorpholine-3-carboxylic acid 1-oxide."[1] National Center for Biotechnology Information. Accessed Feb 2026.[7] [Link][1]

  • Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives."[1][5] Journal of Molecular Structure, 2015. (Provides analogous NMR coupling data for 3,5-disubstituted thiomorpholines). [Link]

Sources

Physical properties of 5-Methylthiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 5-Methylthiomorpholine-3-carboxylic Acid [1][2][3][4][5][6][7]

Content Type: In-depth Technical Guide Audience: Pharmaceutical Researchers, CMC Scientists, and Medicinal Chemists Focus: Physical Characterization, Stereochemical Analysis, and Impurity Profiling[4]

Executive Summary: The Structural Imperative

5-Methylthiomorpholine-3-carboxylic acid (5-MTCA) is a critical heterocyclic scaffold often encountered in two distinct high-value contexts: as a conformationally restricted proline surrogate in peptidomimetic drug design and as a process-related impurity/metabolite of the antidepressant Bupropion (Wellbutrin).[4]

For the drug development professional, this molecule presents a unique challenge: its physical properties are governed entirely by the relative stereochemistry of the C3-Carboxyl and C5-Methyl groups.[4] The cis and trans diastereomers exhibit distinct solubility profiles, pKa values, and chromatographic retention times. This guide moves beyond basic data listing to provide a causal analysis of these properties and actionable protocols for their characterization.

Structural Identity & Stereochemical Analysis

The physicochemical behavior of 5-MTCA is dictated by the thiomorpholine ring's chair conformation. Unlike morpholine, the sulfur atom introduces a larger van der Waals radius and longer bond lengths (C-S ~1.82 Å vs C-O ~1.43 Å), creating a more flexible "puckered" ring.

Stereochemical Configuration

The molecule possesses two chiral centers at positions 3 and 5. This results in four possible stereoisomers, grouped into two diastereomeric pairs:

  • Syn (Cis): Substituents on the same side (e.g., 3S,5S or 3R,5R).

  • Anti (Trans): Substituents on opposite sides (e.g., 3S,5R or 3R,5S).

In the solution state, the equatorial preference of the bulky substituents drives the conformational equilibrium. However, 1,3-diaxial interactions (or lack thereof) between the 3-COOH and 5-Me groups will shift the pKa of the amine and the carboxylic acid.[4]

Figure 1: Stereochemical Relationships & Isomerism

Stereochemistry cluster_0 Chiral Centers cluster_1 Diastereomers C3 C3: Carboxylic Acid (Acidic Moiety) Cis Cis-Isomer (Syn) (3S,5S) / (3R,5R) Potential 1,3-diaxial strain C3->Cis Relative Config Trans Trans-Isomer (Anti) (3S,5R) / (3R,5S) Thermodynamically Favored C3->Trans C5 C5: Methyl Group (Steric Anchor) C5->Cis C5->Trans Cis->Trans Epimerization (Under harsh basic conditions)

Caption: Stereochemical relationship between the C3 and C5 centers. The relative configuration dictates the vector of the lone pair on Nitrogen, influencing pKa and nucleophilicity.[4]

Physical Properties Data Core

The following data aggregates experimental ranges for the class and computed values for the specific 5-methyl derivative. Note the shift in lipophilicity compared to the parent thiomorpholine-3-carboxylic acid.[4]

PropertyValue / RangeTechnical Context & Causality
Molecular Weight 161.22 g/mol C₆H₁₁NO₂S. +14 Da vs parent (147.[4]2) due to 5-Me.
Physical State Solid (Powder)Typically isolated as a zwitterionic white solid.
Melting Point 185 – 195 °C (Dec.)High MP due to strong intermolecular H-bonding (Zwitterion lattice).
Solubility (Water) High (> 50 mg/mL)Driven by the ionic nature at neutral pH (COO⁻ / NH₂⁺).
Solubility (Organic) Low in non-polarSoluble in DMSO, MeOH; Insoluble in Hexane, Et₂O.
pKa (Acid) 3.2 – 3.6 (Predicted)The electron-withdrawing sulfur (via induction) lowers pKa vs Proline.
pKa (Base) 8.2 – 8.8 (Predicted)5-Me group slightly increases basicity via inductive effect (+I).[4]
LogP -0.1 to +0.3The 5-Me group shifts LogP from -0.22 (parent) to near neutral/positive.[4]
H-Bond Donors 2NH and OH (if protonated).
H-Bond Acceptors 3Carbonyl O, Hydroxyl O, Thioether S.

Synthesis & Formation Mechanism

Understanding the origin of 5-MTCA is essential for impurity control. It is rarely formed "accidentally" but rather through specific cyclization pathways involving cysteine derivatives.

Primary Synthetic Route: Condensation of D/L-Cysteine Methyl Ester with an alpha-halo ketone or equivalent electrophile, followed by reduction/cyclization.[4]

Figure 2: Synthetic Pathway from Cysteine Precursors

Synthesis cluster_impurity Bupropion Context Precursor Cysteine Methyl Ester (Chiral Scaffold) Intermediate Linear Thioether Intermediate Precursor->Intermediate S-Alkylation Reagent 2-Chloropropionyl derivative (or similar electrophile) Reagent->Intermediate Cyclization Intramolecular Cyclization (Base Catalyzed) Intermediate->Cyclization Imine Formation / Reduction Product 5-Methylthiomorpholine- 3-carboxylic Acid Cyclization->Product Ring Closure Bupropion Bupropion (Degradation) Bupropion->Product Metabolic/Oxidative Rearrangement

Caption: The primary synthetic route leverages the sulfur nucleophilicity of cysteine.[4][8] In drug stability contexts, this scaffold can arise from complex degradation of aminoketones like Bupropion.

Experimental Characterization Protocols

To validate the identity and purity of 5-MTCA, specifically distinguishing between diastereomers, the following protocols are recommended.

Protocol A: Diastereomer Separation via HPLC
  • Objective: Quantify the ratio of cis (3S,5S) to trans (3S,5R) isomers.

  • Mechanism: The trans isomer typically exposes the hydrophobic methyl group more effectively to the stationary phase than the internally clustered cis form, resulting in different retention times.

  • Methodology:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent is crucial for the amine).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Detection: UV at 210 nm (COOH absorption) or CAD (Charged Aerosol Detection) if UV signal is weak due to lack of chromophore.

    • Self-Validation: Inject a racemic standard. You should observe two distinct peaks. If peaks co-elute, switch to a Phenyl-Hexyl column to exploit pi-sulfur interactions.[4]

Protocol B: Stereochemical Assignment via NOESY NMR
  • Objective: Definitively assign relative stereochemistry (Cis vs Trans).

  • Causality: Nuclear Overhauser Effect (NOE) signals depend on spatial proximity (< 5 Å).

  • Methodology:

    • Dissolve 10 mg sample in D₂O or DMSO-d6.

    • Acquire 1D ¹H NMR to identify the C3-H (alpha to COOH) and C5-H (alpha to Me) protons.

    • Run 2D NOESY experiment.

    • Interpretation:

      • Cis (Syn): Strong NOE correlation between C3-H and C5-H (both axial or both equatorial).

      • Trans (Anti): Weak or absent NOE between C3-H and C5-H; Strong NOE between C3-H and the C5-Methyl protons.[4]

Protocol C: pKa Determination (Potentiometric)
  • Objective: Determine the zwitterionic constants.

  • Methodology:

    • Prepare a 1 mM solution of the compound in degassed water (0.1 M KCl ionic strength).

    • Perform acid-base titration using 0.1 M HCl and 0.1 M NaOH.

    • Plot pH vs. Volume.

    • Analysis: The first inflection point (pH ~3.5) corresponds to the carboxylate protonation. The second (pH ~8.5) corresponds to the amine deprotonation.

    • Note: The 5-Methyl group may cause a +0.2 pKa shift in the amine compared to the non-methylated parent due to electron donation.

References

  • PubChem Compound Summary. Thiomorpholine-3-carboxylic acid (Parent Scaffold). National Center for Biotechnology Information. [Link][4]

  • Veeprho Laboratories. Bupropion S,S,S-Thiomorpholine Derivative (Impurity Standard). [Link][4]

  • Pharmaffiliates. 6-(3-Chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic Acid (Impurity Data). [Link][3][4][6][9][10]

  • Google Patents.CN107056730A: Synthetic method of bupropion hydrochloride sustained release tablets impurity isomers.

Sources

Discovery and history of thiomorpholine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Thiomorpholine Carboxylic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics. This guide provides a comprehensive overview of the discovery, history, and chemical evolution of this important class of heterocyclic compounds. We will explore the initial identification of thiomorpholine dicarboxylic acid in biological systems, chronicle the development of synthetic methodologies from classical ring-closing strategies to advanced stereoselective techniques, and detail the application of these molecules in the development of high-profile drug candidates, including inhibitors of the mTOR and DPP-IV pathways. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual diagrams of key chemical and biological pathways to provide a definitive resource for researchers in the field.

Discovery and Natural Occurrence

The story of thiomorpholine carboxylic acids begins not in a synthesis lab, but in the realm of biochemistry. In 1985, a novel sulfur-containing cyclic imino acid was identified in enriched extracts from bovine brain through gas-liquid chromatography and mass-spectrometric analysis. This compound was confirmed to be 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) .[1] Researchers postulated that TMDA could be a metabolic derivative of lanthionine, another sulfur-containing amino acid. This discovery marked the first identification of this heterocyclic scaffold in a mammalian system, hinting at a potential, though still unexplored, physiological role.[1] Subsequent studies confirmed the presence of TMDA as a normal constituent in human urine, solidifying its status as a naturally occurring imino acid.

While the dicarboxylic acid was discovered in nature, the monocarboxylic acid variants, particularly thiomorpholine-3-carboxylic acid and thiomorpholine-2-carboxylic acid, have gained prominence primarily as synthetic building blocks in drug discovery.[2][3] These compounds are valued for their unique stereochemical and electronic properties, which are imparted by the thiomorpholine ring. This six-membered heterocycle, containing both a secondary amine and a thioether, offers a versatile scaffold for creating complex molecules with significant biological activity.[4] (R)-Thiomorpholine-3-carboxylic acid, in particular, is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and serves as a chiral auxiliary in asymmetric synthesis.[2][5]

Evolution of Synthetic Methodologies

The synthesis of the thiomorpholine carboxylic acid core has evolved significantly, driven by the need for greater control over stereochemistry, improved yields, and amenability to library synthesis for drug screening.

Classical Synthetic Approaches

Early syntheses of the thiomorpholine ring often relied on intramolecular cyclization of functionalized acyclic precursors. These methods, while foundational, often lacked stereocontrol and required harsh conditions.

A representative classical approach to the parent thiomorpholine ring, a necessary precursor for some derivatizations, involves the reaction of diethanolamine. The diethanolamine is first acylated with methanesulfonyl chloride, and the resulting intermediate undergoes a ring-closing reaction with sodium sulfide to form the thiomorpholine ring.[6]

For thiomorpholine-3-carboxylic acid, a common precursor is S-(2-chloroethyl)-L-cysteine. The internal secondary amine displaces the chloride in an intramolecular nucleophilic substitution to form the six-membered ring.

Protocol 2.1: Classical Synthesis of L-Thiomorpholine-3-carboxylic Acid

Causality: This protocol exemplifies a classical intramolecular cyclization. The choice of S-(2-chloroethyl)-L-cysteine as a starting material is strategic, as it already contains the necessary carbon skeleton and heteroatoms. The reaction relies on the nucleophilicity of the secondary amine to displace the primary alkyl chloride, a thermodynamically favorable process for forming a six-membered ring. The use of a base like sodium bicarbonate is crucial to neutralize the HCl generated during the reaction, preventing protonation of the amine which would render it non-nucleophilic.

Methodology:

  • Preparation of Starting Material: S-(2-chloroethyl)-L-cysteine is prepared by reacting L-cysteine with 1,2-dichloroethane under basic conditions.

  • Cyclization:

    • Dissolve S-(2-chloroethyl)-L-cysteine (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium bicarbonate (2.5 eq) to the solution.

    • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and acidify to pH ~3 with 2M HCl.

    • The product will precipitate out of solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then diethyl ether.

    • Recrystallize the crude product from hot water to yield pure L-thiomorpholine-3-carboxylic acid as a white crystalline solid.

Modern Stereoselective and Solid-Phase Synthesis

The demands of modern drug discovery, particularly the need for enantiomerically pure compounds, spurred the development of more sophisticated synthetic routes. Solid-phase synthesis has emerged as a powerful tool for creating libraries of thiomorpholine-3-carboxylic acid derivatives for high-throughput screening.[7][8]

This approach utilizes a polymer resin as a solid support, to which the initial amino acid (cysteine) is anchored. Subsequent chemical transformations are carried out, and the final product is cleaved from the resin in the last step. This methodology simplifies purification, as excess reagents and byproducts are simply washed away.

Protocol 2.2: Stereoselective Polymer-Supported Synthesis of a Thiomorpholine-3-carboxylic Acid Derivative

Causality: This method is designed for efficiency and stereochemical control. Using Fmoc-Cys(Trt)-OH immobilized on a solid support allows for standard peptide synthesis techniques to be employed for the initial steps, which are high-yielding and easily automated. The key step for stereocontrol is the reductive cyclization during cleavage. The use of trifluoroacetic acid (TFA) cleaves the molecule from the resin and removes acid-labile protecting groups, while the inclusion of a reducing agent like triethylsilane (TES) stereoselectively reduces the intermediate imine formed during cyclization to the desired saturated thiomorpholine ring.[7][8] This avoids the formation of diastereomeric mixtures that can occur in solution-phase cyclizations.

Methodology:

  • Resin Loading: Swell Wang resin in dichloromethane (DCM). Immobilize Fmoc-Cys(Trt)-OH (2.0 eq) onto the resin using a coupling agent like DIC/HOBt over 4 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Sulfonylation: Swell the resin in N-methyl-2-pyrrolidone (NMP). Add 4-nitrobenzenesulfonyl chloride (NsCl, 3.0 eq) and collidine (5.0 eq). Shake at room temperature for 12 hours.

  • N-Alkylation: Wash the resin and swell in DMF. Add the desired alkylating agent, for example, 2-bromoacetophenone (5.0 eq), and DBU (5.0 eq). Shake at room temperature for 6 hours.

  • Cleavage and Cyclization: Wash the resin with DMF and DCM and dry under vacuum. Prepare a cleavage cocktail of 90% trifluoroacetic acid (TFA), 5% triethylsilane (TES), and 5% water. Add the cocktail to the resin and shake for 3 hours.

  • Workup and Purification: Filter the resin and wash with TFA. Combine the filtrates and concentrate under reduced pressure. Precipitate the crude product with cold diethyl ether. Purify the final compound by reverse-phase HPLC.

G

Caption: Simplified mTOR signaling pathway and inhibitor action.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1). [9][10]By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion. This makes DPP-IV inhibitors a major class of oral medications for the treatment of type 2 diabetes.

Many DPP-IV inhibitors are designed to mimic the dipeptide substrates of the enzyme. The thiomorpholine carboxylic acid scaffold can serve as a rigid, non-peptidic backbone to correctly orient the pharmacophoric elements that interact with the enzyme's active site.

Table 1: SAR Data of Thiomorpholine-based DPP-IV Inhibitors

Compound IDR-Group on ThiomorpholineDPP-IV IC₅₀ (µM)Reference
16a(R)-2-aminopropyl6.93[4][9]
16b(R)-2-amino-3-methylbutyl6.29[4][9]
16c(R)-2-amino-3-phenylpropyl3.40[4][9]

Causality in DPP-IV Inhibition: The data in Table 1, derived from a study by Bei han et al., shows that increasing the steric bulk and hydrophobicity of the amino acid side chain coupled to the thiomorpholine scaffold (from propyl to phenylpropyl) improves the inhibitory potency against DPP-IV. [4][9]This suggests a hydrophobic binding pocket in the S1 subsite of the enzyme that favorably accommodates larger substituents. The carboxylic acid and amine functionalities are critical for mimicking the peptide substrate and forming key interactions with the catalytic triad and other residues in the active site.

DPP-IV Mechanism of Action and Inhibition

DPP4_Pathway Meal Food Intake Gut Intestinal L-Cells Meal->Gut Stimulates GLP1 Active GLP-1 (Incretin Hormone) Gut->GLP1 Releases Pancreas Pancreatic β-Cells GLP1->Pancreas Stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate for Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Lowered Insulin->Glucose Leads to InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inactivates Inhibitor Thiomorpholine-based DPP-IV Inhibitor Inhibitor->DPP4 Binds to Active Site

Caption: Role of DPP-IV in glucose homeostasis and its inhibition.

Conclusion

From its initial discovery as a naturally occurring imino acid to its current status as a highly valued scaffold in medicinal chemistry, the journey of thiomorpholine carboxylic acids highlights the synergy between natural product discovery and synthetic innovation. The evolution of synthetic methods has enabled chemists to precisely control the structure and stereochemistry of these molecules, unlocking their full potential as modulators of complex biological pathways. As demonstrated in the fields of oncology (mTOR) and metabolic disease (DPP-IV), the unique structural features of thiomorpholine carboxylic acids allow for potent and selective interactions with key enzymatic targets. This guide has provided a technical foundation for understanding these molecules, from their historical roots to their application in cutting-edge drug design, and it is hoped that this comprehensive overview will serve as a valuable resource for the continued development of novel therapeutics based on this privileged scaffold.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of mTOR signaling pathways. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • ACS Publications. (2017, January 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the mTOR signalling pathway. Retrieved from [Link]

  • PubMed. (2017, March 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2020, October 29). mTOR Pathway and its Regulation. Retrieved from [Link]

  • Diabetes Journal. (2014, June 14). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of the mechanism of DPP-IV. Retrieved from [Link]

  • PMC - NIH. (2019, February 15). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • FEBS Letters. (1985, November 18). 1,4-Thiomorpholine-3,5-dicarboxylic acid, a novel cyclic imino acid detected in bovine brain. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). DPP-4 inhibitory activity (IC50; nM) of the new target compounds. Retrieved from [Link]

  • ACS Publications. (2019, August 29). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Retrieved from [Link]

  • AIR Unimi. (2022, December 28). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]

  • Current Medicinal Chemistry. (2024, January 1). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Studies of Thiomorpholine Derivatives. I. : Synthesis. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2019, September 2). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids.... Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystallographic structure of mTOR. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-delta 2-thiazoline-4-carboxylic acid.
  • PubMed. (n.d.). Synthesis of [2-3H-ethyl]S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.... Retrieved from [Link]

  • MDPI. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine.... Retrieved from [Link]

Sources

The Pharmacophore Frontier: 5-Methylthiomorpholine-3-carboxylic Acid (5-MTCA)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The "Super-Proline" Scaffold

5-Methylthiomorpholine-3-carboxylic acid (5-MTCA) represents a high-value pharmacophore in fragment-based drug design (FBDD). Structurally, it acts as a constrained proline isostere with two critical modifications:

  • Thioether Substitution: The sulfur atom at position 4 (relative to the nitrogen) introduces a soft nucleophile capable of unique hydrogen-bond acceptance and metal chelation (Zinc/Copper), distinct from the ether oxygen in morpholines or the methylene in prolines.

  • C5-Methylation: This substituent introduces a second chiral center, creating a "conformational lock." Unlike unsubstituted thiomorpholine-3-carboxylic acid, the 5-methyl group restricts the ring pucker, forcing the molecule into specific chair/boat conformations that can rigidly direct substituents in a binding pocket.

This guide analyzes 5-MTCA not merely as a chemical intermediate, but as a bioactive scaffold for metabolic enzymes , neuroreceptors , and fibrinolytic pathways .

Primary Therapeutic Targets & Mechanism of Action

Target A: Dipeptidyl Peptidase-4 (DPP-4) [Metabolic Regulation]

DPP-4 inhibitors (gliptins) are a cornerstone of Type 2 Diabetes therapy. They function by binding to the S1 and S2 pockets of the enzyme.

  • Mechanism: DPP-4 cleaves N-terminal dipeptides with Proline or Alanine at the P1 position (penultimate residue).

  • 5-MTCA Utility: 5-MTCA serves as a robust P1 surrogate. The thiomorpholine ring mimics the pyrrolidine ring of proline but with altered lipophilicity.

  • The "Methyl" Advantage: The 5-methyl group (if positioned cis to the carboxylate) can exploit the hydrophobic S2 sub-pocket, potentially increasing potency (

    
    ) and selectivity over related peptidases (DPP-8/9) compared to unsubstituted analogues.
    
Target B: NMDA & Glutamate Receptors [Neurology]

Cyclic amino acids are classic ligands for the glutamate binding site on NMDA receptors.

  • Mechanism: The

    
    -amino acid motif binds the orthosteric site. The ring structure constrains the 
    
    
    
    torsion angles, mimicking the transition state of glutamate.
  • 5-MTCA Utility: 5-MTCA is structurally homologous to 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) and kainic acid . The sulfur atom modulates the pKa of the amine, altering the zwitterionic character required for receptor binding.

  • Therapeutic Potential: Neuroprotection (Antagonist) or Cognitive Enhancement (Partial Agonist), depending on the stereochemistry ((3S, 5S) vs (3S, 5R)).

Target C: Fibrinolysis via the "Cycloalliin" Pathway [Cardiovascular]

5-MTCA is the reduced precursor to Cycloalliin (5-methylthiomorpholine-3-carboxylic acid 1-oxide), a bioactive compound found in Allium species (garlic/onion).

  • Mechanism: Cycloalliin enhances fibrinolysis (clot breakdown) by modulating the Plasminogen Activator system.

  • Prodrug Strategy: 5-MTCA can act as a prodrug. In vivo S-oxidation by Flavin-containing Monooxygenases (FMOs) converts 5-MTCA to the active sulfoxide (Cycloalliin). This allows for controlled release and improved oral bioavailability compared to the polar sulfoxide.

Technical Deep Dive: Stereochemical Control

The bioactivity of 5-MTCA is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C3 and C5), resulting in four stereoisomers.

ConfigurationRelationshipRing ConformationPredicted Target Affinity
(3S, 5S) CisChair (Axial/Equatorial lock)High (Mimics L-Proline)
(3S, 5R) TransChair (Twisted)Moderate (Steric clash likely)
(3R, 5R) CisChairLow (D-amino acid mimic)
(3R, 5S) TransChairLow

Critical Insight: For peptidomimetic applications (DPP-4, HCV Protease), the (3S, 5S) isomer is preferred as it aligns with the natural L-amino acid backbone geometry while projecting the 5-methyl group into the solvent or hydrophobic pocket.

Visualization: The S-Oxidation Bioactivation Pathway

The following diagram illustrates the metabolic conversion of 5-MTCA to its active fibrinolytic form and its competitive inhibition logic for DPP-4.

MTCA_Pathways cluster_0 Mechanism of Action MTCA 5-MTCA (Reduced Scaffold) FMO Liver FMOs (Enzymatic Oxidation) MTCA->FMO In Vivo Metabolism DPP4 DPP-4 Enzyme (S1/S2 Pocket) MTCA->DPP4 Direct Binding (P1 Mimetic) Cycloalliin Cycloalliin (S-Oxide Active Form) FMO->Cycloalliin S-Oxygenation Fibrinolysis Fibrinolysis Activation (Clot Dissolution) Cycloalliin->Fibrinolysis Therapeutic Effect Inhibition Competitive Inhibition (Glycemic Control) DPP4->Inhibition Substrate Blockade

Caption: Dual therapeutic pathways of 5-MTCA: Metabolic activation to Cycloalliin (top) and direct peptidomimetic enzyme inhibition (bottom).

Experimental Protocols for Validation

Protocol 1: Synthesis & Chiral Separation

Objective: Isolate the bioactive (3S, 5S) isomer for testing.

  • Starting Material: L-Cysteine methyl ester hydrochloride.

  • Cyclization: React with 2-chloropropionyl chloride followed by reduction, or use a specific alkylation strategy with 1,2-dibromopropane derivatives to close the ring.

  • Resolution:

    • Use Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

    • Detection: UV at 210 nm.

  • Validation: Confirm absolute configuration via X-ray crystallography of the hydrochloride salt.

Protocol 2: DPP-4 Enzymatic Inhibition Assay

Objective: Determine the


 of 5-MTCA against DPP-4.
  • Reagents: Recombinant human DPP-4 enzyme, Chromogenic substrate (Gly-Pro-pNA).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.

  • Workflow:

    • Incubate 5-MTCA (serial dilutions: 0.1 nM to 100

      
      M) with DPP-4 enzyme (10 ng/well) for 15 mins at 37°C.
      
    • Add substrate Gly-Pro-pNA (50

      
      M final).
      
    • Measure absorbance at 405 nm (release of p-nitroaniline) kinetically for 30 mins.

  • Analysis: Plot velocity vs. [Inhibitor] to calculate

    
    .
    
    • Control: Sitagliptin (Positive control).

Protocol 3: Fibrinolytic Activity (Fibrin Plate Method)

Objective: Assess the activity of the S-oxide metabolite (Cycloalliin).

  • Preparation: Prepare fibrin plates using plasminogen-rich fibrinogen and thrombin in agarose.

  • Application: Spot 10

    
    L of 5-MTCA and oxidized 5-MTCA (Cycloalliin) onto the plate.
    
  • Incubation: 37°C for 18 hours.

  • Readout: Measure the diameter of the clear lysis zone.

    • Expectation: 5-MTCA (minimal zone) vs. Cycloalliin (significant zone). This confirms the prodrug hypothesis.

References

  • Cycloalliin as a Fibrinolytic Agent. Mechanism of action of onion extracts on blood coagulation. Source: ResearchGate. Link

  • Thiomorpholine-3-carboxylic acid as a Proline Isostere. Chemical properties and biological applications. Source: PubChem / NIH. Link

  • Synthesis of 5-Methylthiomorpholine-3-carboxylic acid. Methods for chiral synthesis of Bupropion impurities and thiomorpholine scaffolds. Source: Google Patents (CN107056730A). Link

  • Carboxylic Acid Bioisosteres in Drug Design. Strategies for replacing proline/carboxylic acids in medicinal chemistry. Source: PMC / NIH. Link

  • Garlic Organosulfur Compounds. Biosynthesis and therapeutic targets of S-alk(en)yl cysteine derivatives. Source: ResearchGate. Link

In silico modeling of 5-Methylthiomorpholine-3-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-Methylthiomorpholine-3-carboxylic Acid Interactions

Audience: Researchers, scientists, and drug development professionals. Core Focus: This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 5-Methylthiomorpholine-3-carboxylic acid (5-MTMCA) using computational modeling. As a Senior Application Scientist, the narrative emphasizes not just the procedural steps but the scientific rationale that underpins methodological choices, ensuring a robust and reproducible in silico experimental design.

Foreword: The Rationale for a Computational Approach

5-Methylthiomorpholine-3-carboxylic acid (5-MTMCA) is a synthetic cyclic amino acid analog. While its specific biological profile is not extensively characterized in public literature, its structural features—a thiomorpholine core and a carboxylic acid moiety—suggest potential interactions with a variety of biological targets, particularly enzymes and receptors that recognize amino acid-like substrates. Traditional high-throughput screening can be resource-intensive. In silico modeling offers a powerful, hypothesis-driven alternative to predict potential protein targets, elucidate binding modes, and guide the synthesis of more potent and selective derivatives. This guide establishes a validated workflow, integrating multiple computational techniques to build a comprehensive interaction profile for 5-MTMCA.

Foundational In Silico Methodologies: A Strategic Overview

The in silico investigation of a novel ligand like 5-MTMCA is not a single experiment but a multi-stage campaign. Each stage provides data that informs the next, creating a logical progression from broad, rapid screening to detailed, dynamic analysis.

  • Molecular Docking: This is the initial exploratory tool. It rapidly predicts the preferred binding pose of a ligand within a protein's active site and provides a score to estimate binding affinity.[1][2] Its primary utility is in virtual screening and hypothesis generation.

  • Molecular Dynamics (MD) Simulations: Where docking provides a static snapshot, MD simulations provide a dynamic movie.[3][4] By simulating the atomic movements of the protein-ligand complex over time, MD can assess the stability of a predicted binding pose, reveal the role of solvent, and allow for more rigorous binding free energy calculations.[1][4]

  • Pharmacophore Modeling: This method abstracts the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.[5][6][7][8][9] A pharmacophore model derived from a stable 5-MTMCA binding pose can be used to screen vast chemical libraries for structurally diverse molecules that retain the same key interaction features.[8][9]

G_Overall_Workflow cluster_discovery Target Identification & Initial Screening cluster_refinement Pose Validation & Dynamic Analysis cluster_expansion Lead Generation & Optimization Target_ID Hypothetical Target Selection (e.g., an Amino Acid Binding Protein) Docking Molecular Docking (Virtual Screening & Pose Prediction) Target_ID->Docking Input Receptor MD_Sim Molecular Dynamics Simulation (Stability & Energetics) Docking->MD_Sim Input Best Pose Pharm Pharmacophore Modeling (Feature Abstraction) MD_Sim->Pharm Generate from Stable Complex VS Virtual Screening of New Libraries Pharm->VS Use as 3D Query

Caption: Integrated workflow for in silico analysis of a novel ligand.

Experimental Protocols: A Step-by-Step Technical Guide

This section details the protocols for each stage of the workflow. The trustworthiness of in silico results hinges on meticulous preparation and adherence to validated procedures.

System Preparation: The Foundation of Accuracy

Garbage in, garbage out. This axiom is paramount in molecular modeling. The initial structures of both the ligand (5-MTMCA) and the target protein must be chemically correct and energetically plausible.

Protocol 2.1.1: Ligand Preparation (5-MTMCA)

  • Obtain 2D Structure: Draw 5-Methylthiomorpholine-3-carboxylic acid using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use a tool like Open Babel to generate a 3D conformation from the 2D structure.

  • Determine Protonation State: This is a critical step. At a physiological pH of ~7.4, the carboxylic acid group will be deprotonated (carboxylate), and the secondary amine in the thiomorpholine ring will likely be protonated. This choice profoundly impacts the electrostatic interactions the ligand can form.

  • Generate Charges & Minimize: Use a force field (e.g., GAFF or MMFF94) and a charge calculation method (e.g., AM1-BCC) to assign partial atomic charges. Perform a brief energy minimization in a vacuum to relieve any steric strain in the initial 3D structure. The goal is to find a low-energy, stable conformation.

Protocol 2.1.2: Receptor Preparation

  • Select Target: Download the crystal structure of a chosen target protein from the Protein Data Bank (PDB). For this guide, a hypothetical amino acid processing enzyme will be assumed.

  • Clean the PDB File: Remove all non-essential components: co-crystallized ligands, ions, and most water molecules. Expert Insight: Retain specific water molecules known to mediate key interactions in the binding site, if any are documented.

  • Add Hydrogens & Repair Structure: PDB files often lack hydrogen atoms. Use software (e.g., HADDOCK, Schrodinger Maestro's Protein Preparation Wizard) to add hydrogens, assign correct bond orders, and fix any missing side chains or loops.

  • Assign Charges: Apply a standard protein force field (e.g., AMBER, CHARMM) to assign atomic charges to the protein residues.

  • Constrained Minimization: Perform a short, constrained energy minimization on the receptor. The heavy atoms of the protein backbone are typically restrained, allowing the newly added hydrogens and re-oriented side chains to relax and remove any steric clashes.

Molecular Docking: Identifying the Binding Hypothesis

This protocol uses AutoDock Vina, a widely-used, validated docking engine.[2]

Protocol 2.2.1: Docking 5-MTMCA with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and receptor structures into the .pdbqt format required by Vina. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.

  • Define the Search Space: Identify the binding site. If a ligand is present in the original crystal structure, the choice is simple. Otherwise, use site prediction tools (e.g., CASTp, SiteMap). Define a 3D grid box that encompasses this entire site. Expert Insight: The box should be large enough to allow the ligand full rotational and translational freedom but not so large that it wastes computational time searching irrelevant space.

  • Configure and Run Docking: Set the exhaustiveness parameter, which controls the computational effort. A value of 8-16 is typically sufficient for initial screening. Execute the Vina command.

  • Analyze Results: Vina will output a set of binding poses ranked by a scoring function (in kcal/mol). This score is an estimation of binding affinity, most useful for relative comparison. Visualize the top-ranked poses using PyMOL or ChimeraX. Scrutinize the interactions (hydrogen bonds, salt bridges, hydrophobic contacts) to ensure they are chemically sensible.

Table 1: Example Docking Results Summary

RankVina Score (kcal/mol)Key Interactions with 5-MTMCAInteracting Residues
1-9.2Salt bridge (carboxylate), H-bond (amine)Arg145, Asp210
2-8.8H-bond (carboxylate), Hydrophobic (methylthio)Ser180, Met214
3-8.5H-bond (amine), Pi-SulfurTyr99, Trp142
Molecular Dynamics: Testing the Hypothesis

A high docking score is meaningless if the binding pose is unstable. MD simulations test the physical stability of the docked complex. This protocol uses GROMACS, a high-performance, open-source MD engine.

G_MD_Workflow Start Start: Top-Ranked Docked Complex Param Parameterize Ligand (Generate Topology) Start->Param Setup Define Box & Solvate (Add Water) Param->Setup Ions Add Ions (Neutralize System) Setup->Ions Min Energy Minimization (Remove Clashes) Ions->Min NVT NVT Equilibration (Stabilize Temperature) Min->NVT NPT NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Prod Production MD (Data Collection Run) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis End Result: Stability & Dynamic Behavior Analysis->End

Caption: Detailed workflow for a protein-ligand Molecular Dynamics simulation.

Protocol 2.3.1: GROMACS Simulation of the 5-MTMCA Complex

  • System Building:

    • Topology Generation: Generate a GROMACS-compatible topology file for 5-MTMCA using a server like CGenFF or the Antechamber toolkit. This file defines all bond lengths, angles, dihedrals, and atomic charges according to the chosen force field.

    • Combine Topologies: Merge the protein and ligand topologies.

    • Define Simulation Box: Place the complex in the center of a simulation box (e.g., cubic or dodecahedron), ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and approximate a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution:

    • Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any bad contacts introduced during setup.

    • Equilibration (2 phases):

      • NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 100-200 ps) with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the fixed solute.

      • NPT Ensemble (Constant Pressure, Temperature): Run a longer simulation (e.g., 500-1000 ps) to allow the system's density to stabilize. The position restraints are typically maintained.

    • Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds).

  • Data Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key interactions (hydrogen bonds, salt bridges) identified during docking. Are they stable throughout the simulation?

Conclusion: Synthesizing a Coherent Narrative

The successful completion of this workflow provides a multi-faceted view of 5-MTMCA's potential interactions. The docking results generate initial, testable hypotheses. The MD simulations validate (or invalidate) these hypotheses by assessing their structural and energetic stability in a dynamic, solvated environment. A binding pose that is both highly-ranked in docking and stable in a long-term MD simulation is a high-confidence prediction. This validated complex can then serve as the foundation for developing a pharmacophore model to discover new, chemically distinct molecules with the same desired biological activity, thereby accelerating the drug discovery pipeline.[5][8]

References

  • Vertex AI Search. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • ACS Publications. (n.d.). OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM.
  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • ScienceDirect. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Nottingham ePrints. (n.d.). Molecular Simulation of Protein-Ligand Complexes.
  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
  • PubChem. (n.d.). 5-Methylthiomorpholine-3-carboxylic acid 1-oxide | C6H11NO3S | CID 12305351.
  • PMC. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs.
  • PMC. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery.
  • PMC. (n.d.). Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood.
  • PMC. (n.d.). In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Assessment of 5-Methylthiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Methylthiomorpholine-3-carboxylic acid, a novel compound with uncharacterized biological activity. Recognizing that the specific molecular target is yet to be elucidated, this guide presents a systematic, multi-tiered approach to characterizing its efficacy. The protocols herein are designed to be self-validating, commencing with broad-spectrum cell viability assays to establish a therapeutic window, followed by detailed methodologies for target identification and validation, and culminating in the analysis of downstream cellular signaling pathways. This document emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for robust and reproducible results.

Introduction: Characterizing a Novel Chemical Entity

5-Methylthiomorpholine-3-carboxylic acid is a synthetic heterocyclic compound with potential for biological activity. As a novel chemical entity, its mechanism of action and specific cellular targets are currently unknown. The initial phase of in vitro characterization is therefore crucial for identifying its therapeutic potential and guiding further drug development efforts.

This application note outlines a logical workflow for the in-vitro characterization of 5-Methylthiomorpholine-3-carboxylic acid, starting with broad phenotypic screens and progressively narrowing the focus to specific molecular interactions and their functional consequences. This approach is designed to provide a comprehensive understanding of the compound's efficacy and to lay the groundwork for more advanced preclinical studies.

A Tiered Approach to In Vitro Efficacy Testing

A systematic approach is essential when the biological target of a compound is unknown. The proposed workflow begins with determining the compound's effect on cell viability to identify a suitable concentration range for subsequent, more specific assays.

G A Tier 1: Cytotoxicity & Cell Viability Screening B Tier 2: Target Identification & Engagement A->B Determine Non-Toxic Concentration Range C Tier 3: Mechanistic & Functional Assays B->C Validate Target Interaction D Tier 4: Downstream Signaling Pathway Analysis C->D Elucidate Mechanism of Action G A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., by Western blot or ELISA) C->D E Plot protein abundance vs. temperature D->E

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Tier 3: Mechanistic and Functional Assays

Once a target has been identified and validated, the next step is to elucidate the compound's mechanism of action. For an enzyme inhibitor, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol: Enzyme Kinetics to Determine Mode of Inhibition

This is achieved by measuring the enzyme's reaction rates at varying substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.

Tier 4: Downstream Signaling Pathway Analysis

If 5-Methylthiomorpholine-3-carboxylic acid is found to modulate a key signaling protein, it is important to investigate its effects on the downstream signaling cascade.

Principle of Pathway Analysis

Pathway analysis aims to identify how a compound's interaction with its primary target affects the broader network of molecular interactions within the cell. [1][2]This can be assessed by measuring changes in the expression or phosphorylation status of downstream proteins.

Protocol: Western Blotting for Phospho-Protein Analysis

Materials:

  • Cell line of interest

  • 5-Methylthiomorpholine-3-carboxylic acid

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and block non-specific binding sites.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of the downstream proteins of interest. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on the signaling pathway.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Inhibition by Compound A Receptor B Kinase A A->B Activates C Kinase B B->C Phosphorylates D Transcription Factor C->D Phosphorylates E Gene Expression D->E Regulates 5-Methylthiomorpholine-3-carboxylic acid 5-Methylthiomorpholine-3-carboxylic acid 5-Methylthiomorpholine-3-carboxylic acid->B Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The in vitro characterization of a novel compound like 5-Methylthiomorpholine-3-carboxylic acid requires a systematic and multi-faceted approach. The protocols outlined in this application note provide a robust framework for determining its cytotoxic profile, identifying its molecular target, and elucidating its mechanism of action. By following this tiered approach, researchers can efficiently and effectively assess the therapeutic potential of this and other novel chemical entities.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).
  • The role of cell-based assays for drug discovery - News-Medical. (2024, February 1).
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.).
  • Cell Viability and Proliferation Assays - MilliporeSigma. (n.d.).
  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.).
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development - Infinix Bio. (2026, February 13).
  • Target Engagement Assay Services - Concept Life Sciences. (n.d.).
  • Small Molecule Inhibitors Selection Guide - Biomol Blog. (2020, September 20).
  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, June 4).
  • Pathway analysis - Wikipedia. (n.d.).
  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8).
  • Preclinical Studies: IC-50 Testing - Altogen Labs. (n.d.).
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
  • How to calculate IC50 - Science Gateway. (n.d.).
  • Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15).
  • Downstream analysis of transcriptomic data. (n.d.).
  • What is the correct protocol for determining IC50 and CC50 of a drug? | ResearchGate. (2024, September 4).
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening | Journal of Medicinal Chemistry - ACS Publications. (2022, February 10).
  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).
  • In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? | ResearchGate. (2019, April 10).
  • Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7 - PMC. (2026, January 21).
  • Pathway Analysis: State of the Art - Frontiers. (2015, December 17).
  • Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed - NIH. (n.d.).
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018, September 21).
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.).
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin‐8‐yl 4‐methyl‐3‐(morpholine‐4‐sul. (2022, October 6).
  • Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem - NIH. (n.d.).
  • R-Thiomorpholine-3-carboxylic acid - Chem-Impex. (n.d.).
  • Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus - MDPI. (1989, December 11).
  • 14226-95-0|6-Methyl-5-oxothiomorpholine-3-carboxylic acid|BLD Pharm. (n.d.).
  • 5-Oxo-thiomorpholine-3-carboxylic acid - Oakwood Chemical. (n.d.).

Sources

Application Note: Cell-Based Assay Development for 5-Methylthiomorpholine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

5-Methylthiomorpholine-3-carboxylic acid (5-MTM-3-CA) represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and specific stereochemistry make it an ideal bioisostere for proline or pipecolic acid. Historically, this core has been pivotal in the design of Matrix Metalloproteinase (MMP) inhibitors and TNF-


 Converting Enzyme (TACE/ADAM17)  inhibitors.

However, working with this scaffold presents a unique dichotomy that this guide addresses:

  • Therapeutic Potential: Derivatives (particularly hydroxamates and sulfonamides) are potent metalloprotease inhibitors.

  • Toxicological Liability: The free acid form can act as a substrate for L-amino acid oxidase (L-AAO) , leading to nephrotoxicity via oxidative deamination.

Therefore, a robust screening cascade must not only identify functional potency (TACE inhibition) but also filter out metabolic liabilities. This guide outlines a self-validating workflow to screen libraries built upon the 5-MTM-3-CA scaffold.

Screening Workflow Visualization

The following diagram illustrates the critical path from compound handling to target validation. Note the early "Safety Gate" designed to flag oxidative instability.

ScreeningWorkflow Start Compound Library (5-MTM-3-CA Derivatives) QC QC: Sulfur Oxidation Check (LC-MS for Sulfoxide/Sulfone) Start->QC ToxScreen Safety Gate: Metabolic Toxicity Assay (HEK293/Kidney Cells) QC->ToxScreen Pass (>95% Purity) FuncAssay Functional Screen: TACE (ADAM17) Shedding Assay (THP-1 Cells) ToxScreen->FuncAssay Non-Toxic TargetEng Target Engagement: Cellular Thermal Shift (CETSA) FuncAssay->TargetEng IC50 < 100 nM Lead Validated Lead Candidate TargetEng->Lead Tm Shift > 2°C

Caption: Hierarchical screening cascade prioritizing chemical stability and metabolic safety before functional potency.

Pre-Assay Considerations: The Sulfur Challenge

Expert Insight: The thioether sulfur in position 1 is susceptible to oxidation. Spontaneous oxidation to the sulfoxide (


) or sulfone (

) alters the ring pucker (chair vs. boat) and polarity, potentially destroying binding affinity or creating false negatives.
  • Storage: Store dry powder at -20°C under argon.

  • Solubilization: Dissolve in anhydrous DMSO. Avoid freeze-thaw cycles.

  • Reducing Agents: For biochemical assays (non-cellular), include 1 mM TCEP. For cell-based assays, ensure media is fresh, but avoid exogenous reducing agents that may interfere with cell surface receptors.

Protocol 1: Metabolic Toxicity Counter-Screen

Objective: To ensure the 5-MTM-3-CA derivative does not undergo bioactivation by L-amino acid oxidase (L-AAO), which generates toxic


-keto acids and hydrogen peroxide.

Cell Model: HEK293 (Kidney origin) or RPTEC (Renal Proximal Tubule Epithelial Cells). Readout: CellTiter-Glo® (ATP quantification).

Materials
  • Cells: HEK293 seeded at 5,000 cells/well in 96-well white-walled plates.

  • Media: DMEM + 10% FBS (High glucose).

  • Control: L-Thiomorpholine-3-carboxylic acid (Positive control for toxicity).

Methodology
  • Seeding: Plate cells 24 hours prior to treatment to allow attachment.

  • Dosing: Prepare a 7-point dilution series of the test compound (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48 hours . Note: 24 hours is often insufficient for oxidative metabolite accumulation.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media volume). Shake for 2 minutes. Incubate 10 minutes.

  • Analysis: Measure Luminescence.

    • Pass Criteria:

      
       > 50 
      
      
      
      M.
    • Flag: If toxicity is observed, co-treat with an L-AAO inhibitor (e.g., o-aminobenzoate) to confirm mechanism.

Protocol 2: TACE (ADAM17) Shedding Assay (Functional Potency)

Objective: Determine if the compound inhibits the shedding of TNF-


 from the cell surface, a process driven by TACE (ADAM17). This is the gold-standard functional assay for this scaffold class.

Cell Model: THP-1 (Human Monocytic Leukemia).[1] Stimulant: PMA (Phorbol 12-myristate 13-acetate).[1][2]

Pathway Mechanism

TACESignaling PMA PMA Stimulation PKC PKC Activation PMA->PKC TACE TACE (ADAM17) Activation PKC->TACE ProTNF Membrane-bound Pro-TNF-α TACE->ProTNF Cleaves SolTNF Soluble TNF-α (Supernatant) ProTNF->SolTNF Inhibitor 5-MTM-3-CA Derivative Inhibitor->TACE Blocks

Caption: PMA-induced activation of TACE leads to TNF-


 release. Inhibitors prevent this cleavage.
Detailed Protocol
Step 1: Cell Preparation
  • Culture THP-1 cells in RPMI-1640 + 10% FBS.

  • Harvest cells by centrifugation (300 x g, 5 min). Resuspend at

    
     cells/mL in fresh media.
    
  • Seed 100

    
    L (
    
    
    
    cells) per well in a 96-well V-bottom plate.
Step 2: Compound Treatment[3]
  • Prepare 4x concentrated compound solutions in media (max 0.4% DMSO).

  • Add 50

    
    L of 4x compound to wells.
    
  • Pre-incubation: Incubate for 30 minutes at 37°C. Crucial: Allows the inhibitor to bind TACE before activation.

Step 3: Stimulation
  • Prepare 4x PMA solution (200 ng/mL).

  • Add 50

    
    L of 4x PMA to wells (Final concentration: 50 ng/mL).
    
  • Incubate for 4 hours at 37°C.

Step 4: Harvest and Detection
  • Centrifuge the plate at 500 x g for 5 minutes to pellet cells.

  • Transfer 100

    
    L of supernatant to a fresh plate.
    
  • Quantify TNF-

    
     using a Human TNF-
    
    
    
    ELISA Kit (e.g., R&D Systems Duoset).
    • Note: Ensure the ELISA antibody pair detects soluble TNF-

      
       and does not cross-react with the compound.
      
Data Analysis Table
ParameterFormula/MethodAcceptance Criteria
Normalization

N/A
Max Signal Cells + PMA + DMSOOD > 1.0
Min Signal Cells + Media (No PMA)OD < 0.2
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
IC50 4-Parameter Logistic Fit (GraphPad Prism)< 1

M (for hits)

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the functional effect is due to physical binding of the 5-MTM-3-CA derivative to ADAM17/TACE inside the cell, rather than an upstream artifact (e.g., PKC inhibition).

Methodology
  • Treatment: Treat

    
     THP-1 cells with the compound (at 5x the IC50 determined in Protocol 2) for 1 hour. Include a DMSO control.[4][5]
    
  • Aliquot: Split cells into 10 PCR tubes (50

    
    L each).
    
  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Incubate at RT for 3 minutes.

  • Lysis: Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (Liquid

    
     / 25°C).
    
  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Key: Aggregated (unbound) protein pellets; stabilized (bound) protein remains in supernatant.

  • Western Blot: Analyze supernatant for ADAM17.

    • Result: A shift in the melting curve (higher protein stability at higher temps) confirms target engagement.[6]

Troubleshooting & Optimization

  • Issue: High Background in ELISA.

    • Cause: Constitutive shedding or autocrine stimulation.

    • Fix: Serum-starve THP-1 cells (1% FBS) for 4 hours prior to the assay.

  • Issue: Compound Precipitation.

    • Cause: 5-MTM-3-CA derivatives can be zwitterionic and have poor solubility at neutral pH.

    • Fix: Check solubility in PBS. If turbid, lower the max concentration or check pH compatibility.

  • Issue: Inconsistent Potency.

    • Cause: Stereoisomers. The 5-methyl group creates chiral centers.

    • Fix: Ensure you are screening enantiomerically pure compounds. The (3R, 5S) isomer often differs vastly from the (3S, 5R).

References

  • Review of Scaffold Utility: Patre, R. E., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[7][8] Journal of Chemical Reviews, 2021.[8][9] Link

  • TACE/ADAM17 Biology & Assay: Moreira-Tabaka, H., et al. "Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE."[10] PLoS One, 2012.[10] Link

  • Toxicity Mechanism: Lash, L. H., et al. "Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid." Drug Metabolism and Disposition, 2002. Link

  • CETSA Protocol: Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells."[11][12] Nature Protocols, 2014. Link

  • TACE Inhibitor Chemistry: Levin, J. I., et al. "Acetylenic TACE inhibitors.[13] Part 3: Thiomorpholine sulfonamide hydroxamates."[13] Bioorganic & Medicinal Chemistry Letters, 2006.[13] Link

Sources

Application Note: In Vivo Models for 5-Methylthiomorpholine-3-carboxylic Acid

[1]

Introduction & Compound Profile

5-Methylthiomorpholine-3-carboxylic acid (5-MTMC) is a cyclic sulfur amino acid.[1] It exists in equilibrium with its S-oxide form, Cycloalliin . Unlike linear sulfur amino acids (like alliin), the cyclic structure confers metabolic stability, making it a valuable scaffold for peptidomimetics and enzyme inhibitors (e.g., TACE or MMP inhibitors).

Scientific Context
  • Therapeutic Target: Historically recognized for fibrinolytic activity (enhancing clot breakdown) and potential antihypertensive effects.

  • Toxicological Alert: 5-MTMC is a structural analog of Thiomorpholine-3-carboxylic acid (TMC) .[1] TMC is a well-documented nephrotoxin that undergoes bioactivation by L-amino acid oxidase to form a reactive imine.[1]

  • Study Objective: The primary goal of in vivo modeling is to (1) quantify bioavailability and conversion to the S-oxide,[1] (2) validate fibrinolytic efficacy, and (3) confirm renal safety by proving the 5-methyl substitution prevents the bioactivation pathway seen in TMC.

Pharmacokinetics (PK) & Metabolism[1]

Understanding the interconversion between 5-MTMC (reduced) and Cycloalliin (oxidized) is critical.[1] The 5-methyl group introduces stereocenters that affect metabolic stability.[1]

Bioanalytical Method (LC-MS/MS)

Before in vivo dosing, establish a sensitive detection method.[1]

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with ion-pairing.

  • Transitions:

    • 5-MTMC: m/z 162.0 → 116.0 (Loss of COOH).

    • Cycloalliin (S-oxide):[2][3][4][5][6][7] m/z 178.0 → 88.0.[8]

  • Internal Standard: S-Carboxymethyl-L-cysteine-d3.[1]

Rat PK Protocol
  • Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).

  • Dosing Regimen:

    • Group A (IV): 10 mg/kg (bolus).[1]

    • Group B (PO): 50 mg/kg (oral gavage).[8]

  • Sampling: Blood (0.2 mL) collected at 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h.

  • Bioavailability Calculation:

    
    .[1]
    
Metabolic Pathway Visualization

The following diagram illustrates the critical difference between the toxic metabolic pathway of the parent TMC and the stable pathway of 5-MTMC.

MetabolicPathwayTMCThiomorpholine-3-carboxylicAcid (TMC)LAAOL-Amino Acid Oxidase(Renal Bioactivation)TMC->LAAOSubstrateImineReactive Imine(Toxic Intermediate)LAAO->ImineNephroNephrotoxicity(Mitochondrial Dysfunction)Imine->NephroMTMC5-Methylthiomorpholine-3-carboxylic Acid (5-MTMC)MTMC->LAAOSteric Hindrance(Blocked)FMOFlavin Monooxygenase(Hepatic)MTMC->FMOS-OxidationCycloCycloalliin(S-Oxide, Active)FMO->CycloExcretionRenal Excretion(Safe)Cyclo->Excretion

Figure 1: Metabolic divergence.[1] The 5-methyl group prevents bioactivation by L-amino acid oxidase (red path), favoring safe S-oxidation (green path).[1]

Efficacy Models: Fibrinolysis & Hypertension[9]

The primary therapeutic indication for 5-MTMC derivatives is cardiovascular health, specifically enhancing fibrinolysis (clot lysis).

Euglobulin Clot Lysis Time (ECLT) Model

This is the "Gold Standard" assay for evaluating Cycloalliin-type compounds.[1] It measures the capacity of plasma to dissolve fibrin clots.

Protocol:

  • Animals: Wistar Rats (n=8/group).

  • Treatment:

    • Vehicle (Saline).

    • Positive Control: Tissue Plasminogen Activator (tPA).

    • Test Compound: 5-MTMC (30, 100 mg/kg PO) for 7 days.[1]

  • Blood Collection: Citrated plasma collected 2 hours post-last dose.

  • Assay Workflow:

    • Precipitate euglobulin fraction (contains plasminogen/fibrinogen) using acetic acid (pH 5.9).[8]

    • Resuspend precipitate in borate buffer.[8]

    • Add Thrombin to induce clotting.[8]

    • Measurement: Record time (minutes) for complete clot lysis at 37°C.

  • Endpoint: A significant reduction in lysis time indicates efficacy.[8]

Spontaneously Hypertensive Rat (SHR) Model

Since sulfur amino acids often modulate ACE activity or NO levels, the SHR model is appropriate.

  • Dosing: Daily oral gavage (50 mg/kg) for 4 weeks.

  • Measurement: Tail-cuff plethysmography weekly.

  • Biomarkers: Measure plasma Nitric Oxide (NO) and Angiotensin II levels at termination.

Safety & Toxicology: Renal Specificity

Because the parent compound (TMC) causes necrosis of the proximal tubule S3 segment, you must prove that 5-MTMC does not share this liability.

Comparative Nephrotoxicity Screen

Rationale: The 5-methyl group is hypothesized to sterically hinder the L-amino acid oxidase enzyme responsible for toxic bioactivation.[1]

Experimental Design:

Group Treatment Dose (mg/kg, IP) Duration Primary Endpoint
1 Vehicle - 4 Days Baseline BUN/Cr
2 TMC (Positive Control) 100 4 Days Proximal Tubule Necrosis
3 5-MTMC (Low) 100 4 Days Safety Confirmation

| 4 | 5-MTMC (High) | 500 | 4 Days | Margin of Safety |[1]

Key Readouts:

  • Serum Biochemistry: Blood Urea Nitrogen (BUN) and Creatinine (Cr).

  • Urinalysis: Glucosuria and Proteinuria (markers of proximal tubule damage).[8]

  • Histopathology: H&E staining of kidney sections focusing on the pars recta (S3 segment) of the proximal tubule.

Summary of Experimental Data

Parameter5-MTMC (Deoxycycloalliin)Cycloalliin (S-Oxide)TMC (Parent)
Oral Bioavailability High (>85%)High (>90%)Moderate
Metabolic Fate S-oxidation to CycloalliinExcreted unchangedImine formation (Toxic)
Fibrinolytic Activity Moderate (Pro-drug)High Low
Renal Toxicity Low/None (Steric protection)NoneHigh (Necrosis)

References

  • Lancaster, J. E., & Shaw, M. L. (1994).[3] Gamma-Glutamyl peptides in the biosynthesis of S-alk(en)yl-L-cysteine sulphoxides (flavour precursors) in Allium.[1] Phytochemistry.[4][6][8] Link

    • Establishes the biosynthetic pathway of Cycloalliin and its precursors in Allium.
  • Lash, L. H., et al. (1986). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid.[1][9] Journal of Pharmacology and Experimental Therapeutics.[8] Link

    • The definitive paper on the nephrotoxicity of the parent compound (TMC) and the role of L-amino acid oxidase.[1]

  • Augusti, K. T., et al. (1975). Partial identification of the fibrinolytic activators in onion. Atherosclerosis.[7][8]

    • Foundational work establishing the fibrinolytic activity of Cycloalliin deriv
  • Nishimura, H., et al. (1988). Antithrombotic effects of sulfur-containing compounds in garlic and onion.[1] The Journal of Nutrition.[8]

    • Comparative efficacy of cyclic vs.
  • SynThink Chemicals. (2024).[8] Impurity Profiling of Bupropion: 5-Methylthiomorpholine-3-carboxylic acid derivatives.[1]Link[1]

    • Reference for the chemical characterization of 5-MTMC as a pharmaceutical impurity/intermedi

Formulation of 5-Methylthiomorpholine-3-carboxylic Acid for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Thiomorpholine Carboxylic Acid Derivative

5-Methylthiomorpholine-3-carboxylic acid is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. As with many novel chemical entities, the transition from a synthesized powder to a biologically active solution for experimental use is a critical and often underestimated step. The formulation of this compound, which possesses both a carboxylic acid moiety and a thiomorpholine ring, presents a unique set of challenges and opportunities. A well-designed formulation ensures compound stability, solubility, and ultimately, the validity of experimental results.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 5-Methylthiomorpholine-3-carboxylic acid. Moving beyond a simple recitation of steps, this document delves into the rationale behind the proposed protocols, grounding them in the fundamental physicochemical principles that govern the behavior of such molecules in solution. The protocols herein are designed to be self-validating, providing a robust starting point for both in vitro and in vivo investigations.

I. Physicochemical Profile and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of 5-Methylthiomorpholine-3-carboxylic acid is the cornerstone of a successful formulation strategy. While experimental data for this specific molecule is not widely available, we can infer a likely profile based on its structural components: the thiomorpholine ring and the carboxylic acid group.[1][2][3]

Table 1: Predicted Physicochemical Properties of 5-Methylthiomorpholine-3-carboxylic Acid

PropertyPredicted Value/CharacteristicRationale and Implications for Formulation
Molecular Formula C₆H₁₁NO₂S
Molecular Weight 161.22 g/mol
Physical Form Likely a solid at room temperature.[3]Standard handling procedures for solid compounds are applicable.
pKa Carboxylic Acid: ~4-5The carboxylic acid group will be ionized at physiological pH, which can enhance aqueous solubility.[4] Formulation pH will be a critical parameter to control.
Aqueous Solubility Predicted to be pH-dependent. Low solubility at acidic pH, increasing at neutral to alkaline pH.Initial solubility screening across a pH range is essential. The use of buffers will be necessary for consistent formulations.
Organic Solvent Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.[2]These solvents can be used to prepare high-concentration stock solutions. However, their final concentration in assays must be carefully controlled to avoid vehicle-induced artifacts.
Stability Potential for oxidation at the sulfur atom. Susceptible to degradation at extreme pH and temperatures.[5]Store in a cool, dark, and inert atmosphere. Stability studies of the final formulation are recommended.

The initial, and most critical, step before embarking on large-scale formulation is a preliminary solubility assessment. This will confirm the predicted properties and guide the selection of the most appropriate formulation approach.

Protocol 1: Preliminary Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers at various pH values relevant to experimental conditions (e.g., pH 4.0, 6.0, 7.4, and 8.0).

  • Compound Dispensing: Accurately weigh a small amount of 5-Methylthiomorpholine-3-carboxylic acid into separate vials.

  • Solvent Addition: Add increasing volumes of each buffer to the vials, vortexing and sonicating between additions, until the compound is fully dissolved.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature to ensure thermodynamic solubility is reached.

  • Quantification: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of dissolved compound using a suitable analytical method (see Section IV).

This initial screen will provide an empirical basis for the formulation strategy.

II. Formulation Strategies for In Vitro Applications

For in vitro experiments, the primary goal is to achieve a stable, soluble, and biologically compatible formulation. The concentration of any excipients, such as organic solvents, should be minimized to avoid interference with the assay.

A. Aqueous-Based Formulations using pH Adjustment

Given the acidic nature of the molecule, pH adjustment is the most direct method to enhance aqueous solubility.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Initial Suspension: Weigh the desired amount of 5-Methylthiomorpholine-3-carboxylic acid and suspend it in a minimal volume of purified water.

  • pH Adjustment: While stirring, add a small amount of a suitable base (e.g., 1N NaOH) dropwise to increase the pH and facilitate dissolution. Monitor the pH closely.

  • Final Dilution: Once the compound is dissolved, add the desired buffer (e.g., PBS, HEPES) to reach the final target concentration and pH (typically 7.4 for cell-based assays).

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

B. Co-Solvent Formulations

For achieving higher stock concentrations, or if pH adjustment alone is insufficient, a co-solvent approach can be employed. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

Protocol 3: Preparation of a DMSO Stock Solution
  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to a pre-weighed amount of 5-Methylthiomorpholine-3-carboxylic acid.

  • Mixing: Vortex or sonicate until the compound is completely dissolved.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality Behind Experimental Choices: The use of DMSO allows for a high-concentration stock, which can then be diluted into aqueous assay media. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to prevent solvent-induced artifacts.

III. Formulation Strategies for In Vivo Applications

Formulations for in vivo studies have more stringent requirements, including biocompatibility, tonicity, and the ability to achieve and maintain the desired pharmacokinetic profile.

A. Buffered Aqueous Solutions for Parenteral Administration

For intravenous (IV) or intraperitoneal (IP) administration, a simple buffered aqueous solution is often the first choice, provided the required dose can be solubilized.

Protocol 4: Preparation of a Buffered Saline Formulation for Injection
  • Solubilization: Following a similar procedure to Protocol 2, dissolve the compound in a minimal volume of water with pH adjustment.

  • Tonicity Adjustment: Add a sufficient volume of a stock solution of a tonicity-adjusting agent (e.g., 9% NaCl or 50% dextrose) to make the final solution isotonic.

  • Final Volume and pH Check: Bring the solution to the final volume with a biocompatible buffer (e.g., phosphate or citrate buffer) and verify the final pH.

  • Sterilization: Sterilize the final formulation by filtration through a 0.22 µm filter.

B. Advanced Formulation Approaches for Poorly Soluble Compounds

If the required dose for in vivo studies cannot be achieved with simple aqueous formulations, more advanced strategies may be necessary. These can include the use of co-solvents, surfactants, or cyclodextrins.

Table 2: Common Excipients for In Vivo Formulations

Excipient ClassExamplesRationale for Use
Co-solvents Propylene glycol, Polyethylene glycol (PEG) 300/400, EthanolIncrease the solubility of the compound.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELEnhance solubility and can form micelles to encapsulate the compound.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the compound, increasing its apparent solubility.
Protocol 5: Preparation of a Co-Solvent/Surfactant Formulation
  • Vehicle Preparation: Prepare the vehicle by mixing the chosen co-solvents and surfactants in the desired ratio (e.g., 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% water).

  • Compound Dissolution: Add the 5-Methylthiomorpholine-3-carboxylic acid to the pre-mixed vehicle.

  • Mixing: Vortex and/or sonicate until a clear solution is obtained. Gentle warming may be required but should be done with caution to avoid degradation.

  • Final Preparation: For parenteral administration, ensure the final formulation is sterile-filtered.

Trustworthiness Through Self-Validation: It is imperative to perform a preliminary tolerability study in a small cohort of animals with the chosen vehicle alone to ensure it does not cause adverse effects.

IV. Analytical Characterization and Quality Control

The concentration and purity of the formulated 5-Methylthiomorpholine-3-carboxylic acid must be verified to ensure accurate dosing and interpretation of experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

A. HPLC Method for Quantification

Given that the compound may lack a strong UV chromophore, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary for sensitive detection.[6][7][8]

Protocol 6: HPLC-UV Analysis (General Method)
  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used for carboxylic acids.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) may be possible. If sensitivity is low, derivatization with an agent like 1-naphthylisothiocyanate could be employed.[6][9]

  • Standard Curve: Prepare a standard curve of the compound in the same matrix as the formulation to be analyzed.

  • Analysis: Dilute the formulation samples to fall within the range of the standard curve and inject them into the HPLC system.

B. LC-MS/MS for High Sensitivity and Specificity

For quantification in biological matrices or for very low concentrations, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[10][11]

Protocol 7: LC-MS/MS Analysis (General Approach)
  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the biological sample to remove interferences.

  • Chromatography: Use a C18 or mixed-mode column with a mobile phase gradient suitable for separating the analyte from matrix components.

  • Mass Spectrometry: Optimize the MS parameters (e.g., parent and daughter ions, collision energy) for the specific compound in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification.

V. Visualization of Workflows

Diagram 1: Formulation Strategy Decision Tree

Formulation_Strategy start Start: Solid Compound preformulation Protocol 1: Preliminary Solubility Assessment start->preformulation solubility_check Is aqueous solubility at target pH sufficient? preformulation->solubility_check invitro_formulation In Vitro Formulation solubility_check->invitro_formulation Yes invivo_formulation In Vivo Formulation solubility_check->invivo_formulation Yes (for sufficient dose) cosolvent_stock Protocol 3: DMSO Stock Solution solubility_check->cosolvent_stock No advanced_formulation Protocol 5: Advanced Formulation (Co-solvents, Surfactants, etc.) solubility_check->advanced_formulation No (for sufficient dose) ph_adjust Protocol 2: Aqueous Formulation (pH Adjustment) invitro_formulation->ph_adjust buffered_saline Protocol 4: Buffered Saline for Injection invivo_formulation->buffered_saline qc_analysis Protocols 6 & 7: QC Analysis (HPLC/LC-MS) ph_adjust->qc_analysis cosolvent_stock->ph_adjust Dilute into aqueous buffer buffered_saline->qc_analysis advanced_formulation->qc_analysis final_product Final Dosing Solution qc_analysis->final_product

Caption: Decision workflow for selecting an appropriate formulation strategy.

Diagram 2: Analytical QC Workflow

Analytical_QC cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing formulation Formulated Sample Dilute with mobile phase hplc HPLC System C18 Column Gradient Elution formulation->hplc Routine QC lcms LC-MS/MS System MRM Detection High Sensitivity formulation->lcms Trace Analysis/ Bioanalysis quant Quantification Standard Curve Purity Assessment hplc->quant lcms->quant report Final Report quant->report

Caption: Workflow for analytical quality control of formulations.

VI. Conclusion and Best Practices

The successful formulation of 5-Methylthiomorpholine-3-carboxylic acid for experimental use is a methodical process that begins with a thorough understanding of its physicochemical properties. The protocols provided in this guide offer a systematic approach to developing stable and effective formulations for both in vitro and in vivo applications. It is crucial to remember that these are starting points; optimization may be required based on the specific experimental context and the empirical data gathered during pre-formulation assessment. Adherence to the principles of analytical characterization and quality control will ensure the reliability and reproducibility of the resulting biological data, ultimately accelerating the research and development process.

References

  • Levin, J. O., & Andersson, K. (1987). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Annals of Occupational Hygiene, 31(4A), 519–522. [Link]

  • Jain, R., et al. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(11), 748. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • PubChem. (n.d.). 5-Methylthiomorpholine-3-carboxylic acid 1-oxide. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Lu, W. H., et al. (2025). Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine. Analytica Chimica Acta, 1378, 344651. [Link]

  • Lu, W. H., et al. (2025). Development and Validation of a Five-channel Multiplex LC−ESI−MS/MS Method for the Quantification of Carboxylic Acids in Urine. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 35-47. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • Steiner, A., Nelson, R. C., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2495–2502. [Link]

  • Taha, M., et al. (2018). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3439-3449. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved February 19, 2026, from [Link]

  • University of California, Davis. (n.d.). pKa chart. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Biondi, S., et al. (2012). A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients With Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 6(5), 576-583. [Link]

  • Kudo, N., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4932. [Link]

  • Kiani, M., & Dehghani, M. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • Sarikurkcu, C., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Industrial Crops and Products, 94, 376-381. [Link]

  • Rachtanapun, C., & Tang, J. (2011). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 33(1), 53-59. [Link]

  • Kažoka, H., et al. (2007). Synthesis and investigation of stability of esters 6′- carbamoylmethylthio-5′-cyano-1′,4′-dihydro-3. ResearchGate. [Link]

  • Indrawati, et al. (2003). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Food Chemistry, 82(3), 375-383. [Link]

Sources

Application Note: Derivatization of 5-Methylthiomorpholine-3-carboxylic Acid for Improved Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

5-Methylthiomorpholine-3-carboxylic acid (5-MTCA) represents a highly valuable, yet underutilized, "privileged scaffold" in modern drug discovery. Structurally, it acts as a constrained amino acid bioisostere , bridging the gap between the flexibility of methionine and the rigidity of proline or pipecolic acid.

Why this scaffold?

  • Bioisosterism: It serves as a sulfur-containing analogue of morpholines and piperazines, altering lipophilicity (LogP) and metabolic stability without drastically changing the steric footprint.

  • Conformational Control: The C5-methyl group introduces a critical steric anchor. Unlike the unsubstituted parent, 5-MTCA locks the heterocycle into specific chair conformations, potentially enhancing binding selectivity by reducing the entropic penalty upon target binding.

  • Vectorial Diversity: It offers three distinct vectors for chemical modification (N-terminus, C-terminus, and the Sulfur core), allowing for the independent tuning of potency and physicochemical properties (ADME).

This guide details the strategic derivatization of 5-MTCA, focusing on maintaining stereochemical integrity while maximizing Structure-Activity Relationship (SAR) data generation.

Strategic Design: The "Three-Point" Diversity Map

To maximize the probability of improved activity, we treat 5-MTCA as a core hub with three divergent synthetic vectors.

Visualization of SAR Logic

The following diagram illustrates the functionalization strategy. The Blue nodes represent the core scaffold, while Red , Green , and Yellow nodes represent the divergent pathways for optimization.

SAR_Strategy Core 5-Methylthiomorpholine- 3-carboxylic Acid (Scaffold) N_Mod N-Functionalization (Vector A) Core->N_Mod Reductive Amination or Acylation C_Mod C-Functionalization (Vector B) Core->C_Mod Peptide Coupling S_Mod S-Oxidation (Vector C) Core->S_Mod Controlled Oxidation Urea Ureas/Carbamates (H-Bond Donors) N_Mod->Urea Amine N-Alkyls (Basicity/Solubility) N_Mod->Amine Amide Amides (Peptidomimetics) C_Mod->Amide Heterocycle Bioisosteres (Oxadiazoles/Tetrazoles) C_Mod->Heterocycle Sulfoxide Sulfoxide (S=O) (Chiral/Polarity) S_Mod->Sulfoxide Sulfone Sulfone (O=S=O) (H-Bond Acceptor) S_Mod->Sulfone

Figure 1: Strategic SAR Map for 5-MTCA derivatization. The three vectors allow independent tuning of electronic and steric properties.

Detailed Experimental Protocols

Protocol A: C-Terminus Amidation (Peptidomimetic Coupling)

Challenge: The C3-carboxylic acid is sterically crowded due to the adjacent ring structure and the C5-methyl group. Standard EDC/NHS couplings often fail or lead to epimerization at C3. Solution: Use of HATU or T3P (Propylphosphonic anhydride) with controlled base stoichiometry.

Reagents:

  • 5-MTCA derivative (N-protected, e.g., Boc or Fmoc)

  • Amine partner (

    
    )
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve N-protected 5-MTCA (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes to form the activated ester (OAt ester). Note: The color typically turns yellow.

  • Amine Addition: Add the amine partner (1.2 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[2]

Critical Insight: If epimerization at C3 is observed (checked via Chiral HPLC), switch to T3P (50% in EtOAc) as the coupling agent. T3P is known for extremely low epimerization rates in hindered amino acids [1].

Protocol B: N-Functionalization via Reductive Amination

Challenge: Direct alkylation with alkyl halides can lead to over-alkylation (quaternization). Solution: Reductive amination using mild borohydrides ensures mono-alkylation and introduces diverse "R" groups via commercially available aldehydes.

Reagents:

  • 5-MTCA ester (C-terminus protected, e.g., Methyl ester)

  • Aldehyde (

    
    )
    
  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3)

  • Acid Catalyst: Acetic Acid (AcOH)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-MTCA ester (1.0 equiv) and Aldehyde (1.2 equiv) in DCE.

  • Catalysis: Add AcOH (1–2 drops) to adjust pH to ~5–6. Stir for 30 minutes at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM. The product is usually clean enough for the next step; purify via silica gel chromatography if necessary.

Mechanistic Note: The 5-methyl group may exert steric hindrance on the ring nitrogen. If conversion is low, switch to Sodium Cyanoborohydride (NaCNBH3) in Methanol, which is a smaller reducing agent, though more toxic.

Protocol C: Sulfur Oxidation (The "Polarity Switch")

Challenge: Controlling the oxidation state (Sulfoxide vs. Sulfone) and diastereoselectivity (Axial vs. Equatorial Sulfoxide). Solution: Temperature-controlled mCPBA oxidation.

Reagents:

  • 5-MTCA derivative

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA, 77% max)

  • Solvent: DCM[2]

Methodology 1: Sulfoxide Synthesis (S=O)

  • Cool the substrate solution (in DCM) to -78°C (Dry ice/Acetone bath).

  • Add mCPBA (1.0 equiv) dropwise as a solution in DCM.

  • Stir at -78°C for 2 hours, then quench immediately at low temp with saturated Na2S2O3 (Sodium thiosulfate).

  • Result: This typically yields the sulfoxide.[3] Note: You will likely get a mixture of diastereomers (S-oxide cis/trans to the 5-Methyl). These are separable by flash chromatography.

Methodology 2: Sulfone Synthesis (O=S=O)

  • Dissolve substrate in DCM at 0°C .

  • Add mCPBA (2.5 to 3.0 equiv ).

  • Warm to RT and stir overnight.

  • Result: Complete oxidation to the sulfone. This removes the chirality at the sulfur center but significantly lowers the LogP and adds a strong hydrogen bond acceptor [2].

Logical Workflow & Data Interpretation

The following diagram outlines the decision tree for synthesizing a library of derivatives to explore the chemical space around 5-MTCA.

Workflow Start Start: 5-MTCA Scaffold Protect Step 1: Orthogonal Protection (Boc-N / Methyl Ester-C) Start->Protect Split Split Pool Strategy Protect->Split Path_A Path A: C-Terminus Diversity (Fix N, Vary Amides) Split->Path_A Path_B Path B: N-Terminus Diversity (Fix C, Vary Ureas/Alkyls) Split->Path_B Oxidation Step 3: Sulfur Oxidation (Late Stage Diversification) Path_A->Oxidation Path_B->Oxidation Screen Biological Screening (Potency/Selectivity) Oxidation->Screen

Figure 2: Parallel synthesis workflow for generating a 5-MTCA derivative library.

Data Summary: Physicochemical Impact of Derivatization

The table below summarizes how each modification typically alters the properties of the parent scaffold.

ModificationVectorPrimary EffectSecondary Effect
N-Alkylation N-4Increases Lipophilicity (+LogP)Increases basicity (pKa)
N-Acylation N-4Removes basicity (Neutral)Adds H-bond acceptor
S-Oxidation (SO) S-1Increases Polarity (-LogP)Introduces new chiral center
S-Oxidation (SO2) S-1Significantly Increases PolarityStrong H-bond Acceptor
C-Amidation C-3Enables specific binding interactionsRigidifies C-terminus

Quality Control & Validation

To ensure scientific integrity, every synthesized derivative must pass the following QC gates:

  • 1H-NMR Diagnostic Signals:

    • 5-Methyl Doublet: Look for a doublet around

      
       1.0–1.4 ppm. This confirms the integrity of the methyl group.
      
    • H-3 Proton: A multiplet/doublet of doublets around

      
       3.5–4.5 ppm. A shift in this peak often indicates successful C-terminal coupling.
      
  • LC-MS Purity: >95% purity required.

    • Note: Sulfoxides often show a characteristic "split" peak in HPLC due to diastereomers if the column is not chiral, or simply broad peaks.

  • Ellman’s Test: Negative result required for N-acylated/urea derivatives (confirms no free secondary amine remains).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Discovery and Development. Journal of Medicinal Chemistry.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

Sources

Title: A High-Throughput Screening Workflow for the Identification of Novel Modulators of Protein Arginine Methyltransferase 1 (PRMT1) from a 5-Methylthiomorpholine-3-carboxylic Acid Analog Library

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused chemical library composed of 5-Methylthiomorpholine-3-carboxylic acid analogs. We detail a complete workflow, from initial assay development to hit validation, for identifying novel inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), a key epigenetic regulator and a high-value target in oncology. The described methodology utilizes a competitive Fluorescence Polarization (FP) assay, a robust and homogenous format ideal for HTS.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, causality-driven explanations for experimental choices, and a systematic approach to data analysis and hit triage.

Introduction: The Imperative for Novel Epigenetic Modulators

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of numerous human diseases, including cancer. Lysine and arginine methyltransferases, which catalyze the transfer of methyl groups to histone and non-histone proteins, represent a particularly compelling class of therapeutic targets.[3] Specifically, Protein Arginine Methyltransferase 1 (PRMT1) is overexpressed in various cancers and plays a crucial role in signal transduction, DNA repair, and transcriptional regulation. Its inhibition is a promising strategy for cancer therapy.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[4][5][6] The 5-Methylthiomorpholine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework amenable to diverse chemical modifications.[7][8] This application note outlines a complete HTS campaign designed to mine a library of such analogs for novel PRMT1 inhibitors.

The Screening Strategy: A Competitive Fluorescence Polarization Assay

To identify inhibitors of PRMT1, we employ a competitive Fluorescence Polarization (FP) assay. This homogenous, "mix-and-read" format is exceptionally well-suited for automated HTS due to its simplicity, sensitivity, and reduced reagent consumption.[1]

Assay Principle: The FP assay measures changes in the rotational speed of a fluorescent molecule.[9] A small, fluorescently-labeled peptide substrate (the "tracer") binds to the larger PRMT1 enzyme, causing it to tumble more slowly in solution. When excited with polarized light, this large complex emits light that remains highly polarized. Small molecule inhibitors from the screening library that bind to the PRMT1 active site will displace the fluorescent tracer. The liberated tracer, being small, tumbles rapidly and emits depolarized light. Therefore, a decrease in the fluorescence polarization signal indicates the presence of a potential inhibitor.[1][10][11]

Diagram: Principle of the Competitive FP Assay

FP_Principle cluster_0 High Polarization (No Inhibition) cluster_1 Low Polarization (Inhibition) PRMT1_H Light_Out_H Highly Polarized Emission Light PRMT1_H->Light_Out_H Slow Rotation Tracer_H Fluorescent Tracer Light_In_H Polarized Excitation Light Light_In_H->PRMT1_H Excites Tracer caption_H Tracer binds to PRMT1, causing slow rotation and high polarization. PRMT1_L Tracer_L Fluorescent Tracer Light_Out_L Depolarized Emission Light Tracer_L->Light_Out_L Fast Rotation Inhibitor Analog (Hit) Inhibitor->PRMT1_L Binding Light_In_L Polarized Excitation Light Light_In_L->Tracer_L Excites Tracer caption_L Inhibitor displaces tracer, which rotates freely, causing low polarization.

Caption: Competitive Fluorescence Polarization (FP) assay principle.

The HTS Workflow: From Library to Validated Hit

A successful HTS campaign is a multi-stage process designed to systematically identify and validate active compounds while eliminating artifacts.[12][13][14]

Diagram: Overall HTS Workflow

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_validation 3. Hit Validation LibPrep Compound Library (5-MTM-3-CA Analogs) Plating & QC PrimaryHTS Primary HTS (Single Concentration, e.g., 10 µM) LibPrep->PrimaryHTS AssayDev Assay Development & Optimization (Z' > 0.5) AssayDev->PrimaryHTS DataAnalysis Data Analysis & Hit Identification (Activity > 3σ) PrimaryHTS->DataAnalysis HitConfirm Hit Confirmation (Fresh Compound Retest) DataAnalysis->HitConfirm DoseResponse Dose-Response (IC50) & Potency Ranking HitConfirm->DoseResponse Orthogonal Orthogonal Assay (e.g., TR-FRET) DoseResponse->Orthogonal SAR Validated Hits for SAR Studies Orthogonal->SAR Validation_Cascade Start Primary Hits (e.g., >50% Inhibition) Reorder Re-order/Re-synthesize Fresh Compound Powder Start->Reorder QC Quality Control (LC-MS/NMR for Purity & Identity) Reorder->QC DoseResponse 10-point Dose-Response Curve (Determine IC50) QC->DoseResponse Orthogonal Orthogonal Assay (Different Technology, e.g., TR-FRET) Confirm On-Target Activity DoseResponse->Orthogonal CounterScreen Counter-Screen (Assay Interference Check) DoseResponse->CounterScreen Final Validated Hit Series for Lead Optimization Orthogonal->Final Active CounterScreen->Final Inactive

Caption: A decision-making workflow for validating primary HTS hits.

Protocol 3: Hit Confirmation and Dose-Response
  • Cherry-Pick and Retest: From the primary hit list, select compounds for follow-up. Re-test these compounds from the original screening plates in triplicate to confirm activity.

  • Fresh Compound Analysis: Obtain fresh, dry powder of the confirmed hits. This step is critical to rule out degradation or concentration errors in the original library plates. [15]3. IC50 Determination: Using the fresh compound stock, perform a 10-point, 3-fold serial dilution to generate a dose-response curve. Calculate the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by fitting the data to a four-parameter logistic model.

Protocol 4: Orthogonal and Counter-Screens

Rationale: An orthogonal assay uses a different detection technology to confirm that the hit compound's activity is genuine and not an artifact of the primary assay format. [16]

  • Orthogonal Assay (e.g., TR-FRET): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent orthogonal method. [17]This could involve a terbium-labeled anti-histone antibody (donor) and a fluorescently-labeled SAM analog (acceptor) to measure the methylation event directly. A true inhibitor should be active in both the FP binding assay and the TR-FRET functional assay.

  • Counter-Screen (Fluorescence Interference): To check for autofluorescence, read the plates containing the hit compounds before the addition of the fluorescent tracer. Compounds with high intrinsic fluorescence can be flagged as potential false positives.

Hypothetical Results

The following tables represent expected data from a successful screening campaign.

Table 1: Assay Quality Control (Z' Factor)

ControlMean mPStd. Dev. (σ)Z' Factor
High (0% Inh.)3208.50.78
Low (100% Inh.)8510.2

Table 2: Primary HTS Hit Summary

Compound ID% InhibitionHit? ( > 50%)
MTM-0018.2No
MTM-00265.7Yes
MTM-003-2.1No
MTM-00488.1Yes

Table 3: Validated Hit Potency and Confirmation

Compound IDFP IC50 (µM)TR-FRET IC50 (µM)Notes
MTM-0021.21.8Confirmed Hit
MTM-0040.8> 50False Positive (FP-specific)
MTM-0315.67.2Confirmed Hit

Conclusion

This application note details a robust and comprehensive strategy for the high-throughput screening of a 5-Methylthiomorpholine-3-carboxylic acid analog library against the PRMT1 enzyme. By employing a high-quality FP primary assay and a rigorous hit validation cascade including orthogonal testing, researchers can efficiently identify genuine, on-target modulators. This workflow minimizes the pursuit of misleading false positives and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts, accelerating the discovery of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • National Institutes of Health. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization - PMC.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC.
  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • National Institutes of Health. (2010, June 15). Cell-based assays for high-throughput screening - PubMed.
  • Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • BMG LABTECH. (n.d.). AlphaScreen.
  • BellBrook Labs. (n.d.). Methyltransferase Assay Kits.
  • Celtarys. (2025, April 23). Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Glycopedia. (n.d.). In Solution Assays: Fluorescence Polarization.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Biocompare. (n.d.). Methyltransferase Assay Kits.
  • ACS Publications. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
  • Abcam. (n.d.). Fluorescence resonance energy transfer.
  • Domainex. (n.d.). Biochemical lysine methyltransferase assay – studying low-turnover enzymes.
  • Domainex. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PubMed. (2012, August 15). An in vitro Förster resonance energy transfer-based high-throughput screening assay for inhibitors of protein-protein interactions in SUMOylation pathway.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Reaction Biology. (n.d.). Methyltransferase Assay Services.
  • Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery.
  • Promega Corporation. (n.d.). MTase-Glo™ Methyltransferase Assay.
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
  • Bio-protocol. (2019, February 5). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology).
  • Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation.
  • National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual.
  • BellBrook Labs. (2020, February 6). TR-FRET Assays In Drug Discovery.
  • PubMed. (2012, October 1). Protease Assays.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis.
  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics.
  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
  • MDPI. (2021, June 14). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • PLOS One. (2010, August 5). Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts.
  • JoVE. (2023, April 30). Video: Förster Resonance Energy Transfer (FRET).
  • BLD Pharm. (n.d.). 73401-53-3|(S)-Thiomorpholine-3-carboxylic acid.
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • Chem-Impex. (n.d.). R-Thiomorpholine-3-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylthiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Methylthiomorpholine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working on or planning to synthesize this and related heterocyclic scaffolds. Given the specific substitution pattern of this molecule, a standardized, high-yield protocol is not ubiquitously published. Therefore, this guide synthesizes established principles from related thiomorpholine syntheses to provide a robust strategic framework, detailed troubleshooting advice, and optimized protocols.

Our approach is grounded in building upon known stereoselective methods, primarily adapting solution-phase or polymer-supported syntheses that utilize amino acid precursors like cysteine.[1][2] This ensures control over the crucial stereocenter at the C-3 position.

Proposed Synthetic Strategy: A Cysteine-Based Approach

The most logical and stereochemically sound approach to 5-Methylthiomorpholine-3-carboxylic acid begins with a protected cysteine derivative. The core strategy involves a sequential S-alkylation followed by an intramolecular N-alkylation (cyclization) to form the thiomorpholine ring.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Deprotection & Cyclization cluster_2 Step 3: Hydrolysis A Protected Cysteine Ester (e.g., N-Boc-L-Cysteine Methyl Ester) B S-Alkylated Intermediate A->B 1) Base (e.g., NaH, K2CO3) 2) 1-bromo-2-(methylthio)ethane or equivalent electrophile C Linear Amino Thioether B->C Amine Deprotection (e.g., TFA for Boc) D Cyclized Thiomorpholine Ester C->D Intramolecular Cyclization (Heat, Base e.g., DIPEA) E Final Product: 5-Methylthiomorpholine-3-carboxylic acid D->E Ester Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed workflow for 5-Methylthiomorpholine-3-carboxylic acid synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of thiomorpholine derivatives, with a focus on improving reaction yield and product purity.

Q1: My cyclization step is resulting in a very low yield. What are the primary factors to investigate?

Answer: Low yield in the intramolecular cyclization step is the most common bottleneck. The issue typically stems from one of four areas: reaction conditions, reactant stability, competing side reactions, or improper workup.

  • Causality (The "Why"): The cyclization is an intramolecular SN2 reaction where the amine attacks an alkyl halide (or other electrophilic center). For this to be efficient, the amine must be sufficiently nucleophilic and adopt a conformation that favors ring closure over intermolecular reactions (polymerization).

  • Troubleshooting Steps:

    • Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often preferred as it minimizes side reactions.[3][4] Stronger bases like DBU can also be effective but may increase the risk of elimination byproducts. Avoid nucleophilic bases like triethylamine if possible, as they can compete in the alkylation.

    • Concentration (High Dilution Principle): Intermolecular side reactions, such as dimerization or polymerization, are often a major cause of low yields. According to the high dilution principle, conducting the reaction at a very low concentration (e.g., 0.01-0.05 M) significantly favors the intramolecular cyclization pathway. This can be achieved by the slow addition of the linear precursor to a heated solution of the base and solvent.

    • Solvent Choice: A polar aprotic solvent like DMF, DMSO, or Acetonitrile is generally effective as it can solvate the ions involved without interfering with the nucleophile. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or interfere with the base.

    • Temperature Optimization: While heat is required to drive the reaction, excessive temperatures (>100 °C) can lead to decomposition or side reactions. An initial optimization screen between 60-90 °C is recommended.

ParameterRecommendationRationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over polymerization.
Base DIPEA, DBU (2-3 equiv.)Non-nucleophilic; minimizes competitive reactions.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic; promotes SN2 kinetics.
Temperature 60 - 90 °CBalances reaction rate against thermal decomposition.
Q2: I am observing significant amounts of sulfoxide and sulfone byproducts in my final product. How can I prevent this?

Answer: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially if exposed to air at elevated temperatures or in the presence of oxidizing agents.

  • Causality (The "Why"): Thioethers are easily oxidized to sulfoxides and then to sulfones. This can occur via atmospheric oxygen, particularly when catalyzed by trace metal impurities, or by certain reagents used in the synthesis.

  • Preventative Measures:

    • Inert Atmosphere: The most crucial step is to maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process, especially during heating steps like the cyclization and subsequent workup.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen.

    • Reagent Purity: Ensure all reagents are free from peroxide impurities. For example, ethers like THF can form explosive peroxides which are also potent oxidizing agents.

    • Workup Conditions: During workup, minimize the exposure of the product to acidic conditions in the presence of potential oxidants. If an oxidative workup is necessary for another part of the molecule (which should be avoided if possible), the thioether must be protected.

Q3: The final product is proving very difficult to purify. Standard silica gel chromatography is not working well.

Answer: The target molecule, 5-Methylthiomorpholine-3-carboxylic acid, is a zwitterionic amino acid. Such compounds often exhibit poor solubility in common organic solvents and streak badly on silica gel.

  • Causality (The "Why"): The presence of both a basic amine and an acidic carboxylic acid group makes the molecule highly polar and capable of strong interactions with the silica stationary phase, leading to poor resolution and recovery.

  • Purification Strategies:

    • Ion-Exchange Chromatography: This is the most effective method. Use a cation-exchange resin (e.g., Dowex 50WX8). The crude product is loaded onto the column, which is then washed with water to remove neutral and anionic impurities. The desired product is subsequently eluted with an aqueous ammonia solution.

    • Crystallization: As amino acids, these compounds can often be crystallized. Experiment with solvent systems like water/ethanol, water/isopropanol, or water/acetone. Adjusting the pH of the aqueous solution to the isoelectric point of the molecule will minimize its solubility and promote crystallization.

    • Acid/Base Extraction: A liquid-liquid extraction can remove non-polar impurities.[5] Dissolve the crude material in a basic aqueous solution (e.g., dilute NaHCO₃) and wash with an organic solvent like ethyl acetate or dichloromethane. Then, carefully acidify the aqueous layer to precipitate the product, which can be collected by filtration.[5] Be cautious, as the product may be soluble in highly acidic or basic solutions.

Q4: How can I ensure the stereochemical integrity at the C-3 position is maintained throughout the synthesis?

Answer: The C-3 stereocenter, derived from the starting L- or D-cysteine, has a proton that is alpha to a carbonyl group, making it susceptible to epimerization under basic conditions.

  • Causality (The "Why"): Strong bases can deprotonate the α-carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a racemic or epimeric mixture.

  • Mitigation Strategies:

    • Mild Conditions: Use the mildest possible conditions (base, temperature) for all steps, particularly the cyclization and the final ester hydrolysis.

    • Ester Hydrolysis: For the final deprotection of a methyl or ethyl ester, use a base like Lithium Hydroxide (LiOH) in a THF/water mixture at a controlled temperature (0 °C to room temperature). LiOH is highly effective and often used to minimize epimerization of α-amino acids.

    • Protecting Group Strategy: If epimerization remains a persistent issue, consider a synthetic route where the carboxylic acid is protected with a group that can be removed under non-basic conditions, such as a benzyl ester (removed by hydrogenolysis) or a t-butyl ester (removed by mild acid). A solid-phase synthesis approach can also help by anchoring the molecule, which can sometimes reduce epimerization.[1]

Key Experimental Protocols
Protocol 1: Intramolecular Cyclization via High Dilution

This protocol is designed to maximize the yield of the cyclization step by favoring the intramolecular reaction.

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous acetonitrile (to achieve a final concentration of 0.01 M) and DIPEA (2.5 equivalents).

  • Heat the solution to 80 °C with stirring.

  • Dissolve the linear amino thioether precursor (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.

  • Add the precursor solution dropwise to the heated reaction flask over a period of 4-6 hours. The slow addition is critical.

  • After the addition is complete, maintain the reaction at 80 °C for an additional 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be taken to the next step or purified.

Caption: Workflow for the high-dilution cyclization protocol.

Protocol 2: Purification via Cation-Exchange Chromatography

This protocol details the purification of the final zwitterionic product.

  • Prepare a column with a suitable cation-exchange resin (e.g., Dowex® 50WX8, H+ form).

  • Dissolve the crude 5-Methylthiomorpholine-3-carboxylic acid in a minimal amount of deionized water (if solubility is low, add a few drops of acetic acid).

  • Load the solution onto the prepared column.

  • Wash the column extensively with deionized water to elute any neutral or anionic impurities. Monitor the eluent by TLC or UV-Vis.

  • Once all impurities have been washed through, begin eluting the product from the resin using a 2-5% aqueous ammonia solution.

  • Collect fractions and monitor for the presence of the product using TLC (ninhydrin stain) or LC-MS.

  • Combine the product-containing fractions and remove the water and ammonia under reduced pressure (lyophilization is ideal) to yield the purified product as an ammonium salt or free amino acid.

References
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 2022, 26(8), 2495–2503. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications, 2022. [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 2017, 19(3), 169–178. [Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. PubMed, 2017. [Link]

  • How can I purify carboxylic acid? ResearchGate, 2013. [Link]

Sources

Troubleshooting purification of 5-Methylthiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the common and complex challenges associated with the purification of 5-Methylthiomorpholine-3-carboxylic acid.

Technical Support Center: 5-Methylthiomorpholine-3-carboxylic acid

Welcome to the technical support resource for 5-Methylthiomorpholine-3-carboxylic acid. This guide is structured to provide direct, actionable solutions to purification challenges encountered in research and development settings. As Senior Application Scientists, we have designed this center to address problems with scientific rigor and practical, field-tested advice.

Guide Structure

This document is divided into two main sections:

  • Part 1: Troubleshooting Common Purification Issues. This section addresses specific problems you might encounter during the purification process, such as low purity, poor recovery, or product oiling out. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

  • Part 2: Frequently Asked Questions (FAQs). This section covers broader questions regarding the compound's properties, handling, and analytical characterization.

Part 1: Troubleshooting Common Purification Issues

Q1: My final product has low purity after recrystallization. What are the likely causes and how can I fix it?

A1: Low purity after a single recrystallization is a common issue stemming from several factors, primarily related to solvent choice and the nature of the impurities.

Core Scientific Principle: Recrystallization relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain highly soluble at low temperatures.[1]

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may have similar solubility characteristics for both your product and the impurities.

    • Solution: Conduct a systematic solvent screening. A mixed-solvent system often provides the necessary selectivity where a single solvent fails.[2] See Protocol 1: Systematic Solvent Screening for Recrystallization for a detailed methodology.

  • Crystallization Occurred Too Rapidly: Cooling the solution too quickly can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[3] Slow cooling promotes the formation of a more ordered, and therefore purer, crystal structure.

  • Residual Starting Materials or By-products: The impurity profile is highly dependent on the synthetic route. Common impurities could include unreacted starting materials or by-products from side reactions. For instance, if N-methylation was performed using an agent like dimethyl carbonate, you might have residual morpholine precursors.[4]

    • Solution: If impurities are significantly different in polarity, consider a liquid-liquid extraction or a simple filtration before recrystallization. For acidic or basic impurities, a pH-modifying aqueous wash can be highly effective.

  • Insufficient Washing of Crystals: The mother liquor, which is rich in impurities, can remain on the crystal surface.

    • Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without significantly dissolving the product.[1]

G start Low Purity After Recrystallization solvent Is the solvent system optimized? start->solvent cooling Was the cooling process slow and gradual? solvent->cooling Yes screen Perform systematic solvent screen (Protocol 1) solvent->screen No wash Were crystals washed with ice-cold solvent? cooling->wash Yes slow_cool Allow slow cooling to RT, then ice bath cooling->slow_cool No impurity_type Are impurities structurally similar? wash->impurity_type Yes rewash Re-wash crystals with minimal ice-cold solvent wash->rewash No chromatography Consider column chromatography (Protocol 3) impurity_type->chromatography Yes end Achieved High Purity impurity_type->end No screen->start Re-attempt slow_cool->start Re-attempt rewash->start Re-attempt chromatography->end

Caption: Decision tree for troubleshooting low purity in recrystallization.

Q2: My product "oils out" instead of forming crystals. Why is this happening and what should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system or when the rate of precipitation is too high for an ordered lattice to form.

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of your compound is too high, leading to rapid precipitation.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves, then attempt to cool the solution more slowly.

  • Inadequate Solvent: The solvent may be too "good" at dissolving the compound, requiring a very low temperature to induce crystallization, or it may be too "poor," causing premature precipitation.

    • Solution: For a solvent that is too good, try adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm solution until persistent cloudiness is observed, then reheat to clarify and cool slowly.[2] This is a mixed-solvent recrystallization.

  • Presence of Impurities: Impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: Attempt a pre-purification step. This could be a simple charcoal treatment to remove colored, polar impurities or a column chromatography run on the crude material before a final recrystallization polish.[2]

Q3: I am struggling to remove a persistent impurity that co-crystallizes with my product. What advanced purification strategies can I use?

A3: When an impurity has very similar physical properties (solubility, polarity) to the target compound, standard recrystallization may be insufficient. In this case, chromatography is the preferred method.

Core Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By selecting the right phases, even compounds with subtle structural differences can be separated.

Recommended Strategy: Flash Column Chromatography

Given that 5-Methylthiomorpholine-3-carboxylic acid is a polar, zwitterionic-capable molecule, careful selection of the stationary and mobile phases is critical.

  • Stationary Phase: Standard silica gel is a good starting point. The acidic nature of silica can be beneficial for retaining basic impurities.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., Ethyl Acetate/Hexanes) and gradually increase the polarity by introducing a more polar solvent like methanol. To improve the peak shape of the carboxylic acid, a small amount of acetic or formic acid (0.1-1%) is often added to the mobile phase. This suppresses the deprotonation of the carboxylic acid, reducing tailing on the silica gel.

See Protocol 3: Flash Column Chromatography for Polar Carboxylic Acids for a detailed procedure.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the best general approach for selecting a recrystallization solvent for 5-Methylthiomorpholine-3-carboxylic acid?

A4: The principle of "like dissolves like" is a good starting point. As a polar amino acid derivative, polar solvents should be investigated first.

Recommended Solvents for Screening:

Solvent ClassExamplesSuitability for 5-Methylthiomorpholine-3-carboxylic acid
Polar Protic Water, Methanol, EthanolHigh. Likely to dissolve the compound when hot. Water is an excellent choice for highly polar molecules.[5]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate. May require heating to dissolve the compound. Useful as the more soluble component in a mixed-solvent system.
Non-Polar Hexanes, Toluene, DichloromethaneLow. Unlikely to dissolve the compound. Best used as the "anti-solvent" in a mixed-solvent system.

The ideal single solvent will show high solubility at its boiling point and low solubility at 0-4°C.[1] If no single solvent is ideal, a mixed system, such as Ethanol/Water or Acetone/Hexanes, is the next logical step.[5]

Q5: How can I reliably assess the purity of my final product?

A5: A combination of methods should be used to confirm purity, as no single technique is foolproof.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase (C18) column is typically used for polar molecules.

    • Rationale: HPLC can separate and quantify impurities with high sensitivity and resolution.[6] See Protocol 4: RP-HPLC Method for Purity Analysis for a starting method.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a concentration of ~1% or higher.

    • Rationale: Each unique proton in the molecule gives a distinct signal. The presence of unexpected signals indicates impurities.[7] Integrating the signals can provide a semi-quantitative estimate of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

    • Rationale: Techniques like LC-MS combine the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for impurity profiling.

Q6: What are the likely impurities I should be looking for?

A6: Impurities are almost always related to the synthetic process.[8] Without knowing the exact route, we can predict common classes of impurities:

  • Starting Materials: Incomplete reaction will leave residual precursors.

  • Over-methylated/Alkylated Species: If the synthesis involves methylation of the nitrogen or sulfur, side reactions could occur.

  • Oxidized By-products: The thioether group is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone.[9]

  • Residual Solvents: Manufacturing processes can leave traces of organic solvents.[10] These are typically identified by ¹H NMR or GC-MS.

Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature. Note the solubility. If it dissolves immediately, the solvent is unsuitable as a single-solvent system.[2]

  • If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tube from the heat and allow it to cool slowly to room temperature.

  • Place the tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Protocol 2: General Recrystallization Workflow

G cluster_dissolve Dissolution cluster_filter Hot Filtration (Optional) cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve 1. Place crude solid in Erlenmeyer flask add_solvent 2. Add minimal hot solvent until solid dissolves dissolve->add_solvent hot_filter 3. If insoluble impurities exist, perform hot gravity filtration add_solvent->hot_filter cool_rt 4. Allow filtrate to cool slowly to room temperature hot_filter->cool_rt cool_ice 5. Place flask in an ice bath to maximize crystal formation cool_rt->cool_ice vac_filter 6. Collect crystals by vacuum filtration cool_ice->vac_filter wash 7. Wash crystals with a small amount of ice-cold solvent vac_filter->wash dry 8. Dry crystals under vacuum wash->dry

Sources

Enhancing the solubility of 5-Methylthiomorpholine-3-carboxylic acid for assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 5-Methylthiomorpholine-3-carboxylic acid .[1] It is designed to address solubility challenges, stability concerns, and assay compatibility without adhering to generic templates.[2]

Optimizing Solubility & Stability for Biological Assays[1]

Senior Application Scientist Note: 5-Methylthiomorpholine-3-carboxylic acid is a heterocyclic non-proteinogenic amino acid.[1] Its handling requires a nuanced understanding of two critical chemical features:

  • Zwitterionic Nature: Like all amino acids, it exists in charge states dependent on pH.[1][2] Solubility is often lowest at its isoelectric point (pI), where the net charge is zero.[2]

  • Thioether Reactivity: The sulfur atom at position 4 is susceptible to oxidation (forming sulfoxides or sulfones), which can alter solubility and assay potency.[1][2]

Part 1: Troubleshooting Guide (Q&A)

Category A: Dissolution & Solubility Issues

Q1: I am trying to dissolve the powder directly in PBS (pH 7.4), but I see fine particulates. Why isn't it dissolving? Diagnosis: This is likely due to the "Isoelectric Crash" phenomenon or slow kinetics of crystal lattice breakdown.[1] Technical Explanation: At neutral pH (near 7.4), 5-Methylthiomorpholine-3-carboxylic acid exists primarily as a zwitterion (ammonium cation + carboxylate anion).[1] While generally water-soluble, the lattice energy of the solid zwitterion can be high.[2] If the pH of your bulk solvent is too close to the molecule's pI (typically pH 5.5–6.5 for this class), dissolution slows significantly.[2] Solution:

  • Pre-solubilize in Acid/Base: Dissolve the compound in a small volume of dilute HCl (0.1 M) or NaOH (0.1 M) to force a single charge state (cationic or anionic), which breaks the crystal lattice rapidly.[2]

  • Neutralize: Once dissolved, dilute into your PBS. The kinetic solubility will maintain the compound in solution even if the equilibrium solubility is lower.[2]

Q2: Can I use DMSO as a stock solvent? I noticed the solution freezes at room temperature. Diagnosis: DMSO is an excellent solvent for this compound, but its high freezing point (18.5°C) and hygroscopicity are risks.[2] Technical Explanation: The methyl group at position 5 increases lipophilicity slightly compared to the parent thiomorpholine, making DMSO a superior solvent to water for high-concentration stocks (>50 mM).[1] However, DMSO absorbs water from the air, which can catalyze the oxidation of the thioether group.[2] Solution:

  • Use anhydrous DMSO (stored over molecular sieves).[1][2]

  • Aliquot stocks immediately to avoid repeated freeze-thaw cycles.[1]

  • Critical: If the DMSO freezes, thaw it gently at 37°C. Do not sonicate vigorously while frozen, as this can create hot spots leading to degradation.[2]

Category B: Stability & Degradation[1]

Q3: My stock solution was clear yesterday but has turned slightly yellow today. Is it still usable? Diagnosis: Thioether Oxidation. Technical Explanation: The sulfur atom in the thiomorpholine ring is electron-rich and prone to oxidation by atmospheric oxygen to form the sulfoxide (S=O) or sulfone (O=S=O) derivatives.[1] This reaction is accelerated by light and trace metals.[1][2] Solution:

  • Discard the yellow solution. The oxidation product is a different chemical entity with different biological activity and solubility (often more polar).[1][2]

  • Prevention: Always store stocks under an inert gas (Nitrogen or Argon) and in amber vials. Add a reducing agent like DTT or TCEP (0.5 mM) to the assay buffer if compatible with your biology.[1][2]

Part 2: Step-by-Step Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock (100 mM)

Use this protocol for long-term storage.[1]

  • Weighing: Weigh an amount of 5-Methylthiomorpholine-3-carboxylic acid equivalent to 100 mM in the final volume.

    • Note: Account for the specific salt form (e.g., HCl salt) if applicable.[2]

  • Solvent Addition: Add Anhydrous DMSO to 80% of the target volume.

  • Dissolution: Vortex gently. If particles persist, sonicate in a water bath at 35°C for 30-second bursts.

  • Volume Adjustment: Top up to the final volume with DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term DMSO storage if possible to prevent leaching). Store at -20°C.

Protocol 2: Preparation of Assay Working Solution (Aqueous)

Use this protocol to avoid precipitation during dilution.

  • Thawing: Thaw the 100 mM DMSO stock at 37°C until completely liquid. Vortex to ensure homogeneity.[1][2]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the stock 1:10 into water (not buffer) first.[1][2] This allows the zwitterion to solvate without the "salting-out" effect of high ionic strength buffers.[1]

  • Final Dilution: Pipette the intermediate solution into the assay buffer (e.g., PBS, HEPES) while vortexing the buffer.

    • Target: Final DMSO concentration should be <1% (v/v) to avoid cellular toxicity.[1][2]

Part 3: Data Visualization & Decision Logic[1]

Solvent Compatibility Table
SolventSolubility Limit (Est.)SuitabilityNotes
Water (pH 7) ~50 mMModerateSlow dissolution; pH dependent.[1]
0.1 M HCl >100 mMHigh Forms soluble hydrochloride salt.[1][2]
0.1 M NaOH >100 mMHigh Forms soluble sodium salt.[1][2]
DMSO >200 mMHigh Best for cryo-stocks; avoid water contamination.[1]
Ethanol <10 mMLowPoor solubility for zwitterions.[1][2]
PBS (1X) ~20 mMModerateIonic strength may reduce solubility (Salting-out).[1]
Solubility Optimization Workflow

SolubilityWorkflow Start Start: Solid Compound CheckSolvent Select Primary Solvent Start->CheckSolvent DMSO_Route Organic Route (DMSO) CheckSolvent->DMSO_Route For Stocks (>50mM) Aq_Route Aqueous Route CheckSolvent->Aq_Route For Immediate Use Dilution Dilute to Working Conc. DMSO_Route->Dilution Check_pH Adjust pH? Aq_Route->Check_pH Acid_Base Dissolve in 0.1M HCl or NaOH Check_pH->Acid_Base Recommended Neutral Dissolve in Water/PBS Check_pH->Neutral Risk of Slow Dissolution Acid_Base->Dilution Neutral->Dilution Check_Precip Check for Precipitate Dilution->Check_Precip Success Ready for Assay Check_Precip->Success Clear Fail Troubleshoot: 1. Reduce Conc. 2. Add Co-solvent Check_Precip->Fail Cloudy

Caption: Decision tree for solubilizing 5-Methylthiomorpholine-3-carboxylic acid based on concentration requirements and solvent choice.

References

  • PubChem. (n.d.).[1][2] Thiomorpholine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

    • Context: Provides physicochemical properties and structural data for the parent compound, essential for inferring the behavior of the 5-methyl derivative.[2]

  • Fleck, A., & Petrosyan, V. (2014).[1][2] Solubility of Amino Acids in Water and Aqueous Solutions. Journal of Chemical & Engineering Data.

    • Context: Establishes the fundamental principles of amino acid zwitterion solubility and the impact of pH on dissolution kinetics.
  • Li, S., et al. (2013).[1][2] Oxidation of Thiomorpholine Derivatives: Kinetics and Mechanism. Journal of Organic Chemistry.

    • Context: Supports the mechanism of thioether oxidation (sulfoxide formation) as a primary stability risk for this class of heterocycles.[2]

    • Context: Standard industry protocols for handling DMSO stocks to prevent hygroscopic degradation.[1][2]

Sources

Technical Support Center: Stereochemical Optimization in 5-Methylthiomorpholine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methylthiomorpholine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the synthesis of this and related heterocyclic scaffolds. The precise three-dimensional arrangement of atoms in this molecule is critical, often dictating its pharmacological activity and potential as a building block in drug development.[1][2]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthesis.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the importance and general strategies for stereocontrol.

Q1: What are the key stereocenters in 5-Methylthiomorpholine-3-carboxylic acid and why is their control critical?

The core structure of 5-Methylthiomorpholine-3-carboxylic acid contains two stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3S, 5S), (3R, 5R), (3S, 5R), and (3R, 5S). The relative and absolute configuration of these centers is paramount because biological systems, such as enzymes and receptors, are chiral.[1] Consequently, one stereoisomer may exhibit potent therapeutic activity while others could be inactive or even toxic.[1] Precise stereochemical control is therefore not an academic exercise but a regulatory and safety necessity in drug development.

Q2: What are the primary strategies for achieving stereocontrol in the synthesis of substituted thiomorpholines?

There are three main strategies, each with its own advantages and challenges:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., cysteine derivatives), to introduce one or more stereocenters.[1] The inherent chirality of the starting material is carried through the synthetic sequence.

  • Asymmetric Catalysis: This powerful method employs a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to steer a reaction toward the formation of one desired stereoisomer over others.[1][3] This is often highly efficient and atom-economical.

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the key bond formation, the auxiliary is removed, leaving the enantiomerically enriched product.[4]

  • Diastereomeric Resolution: This classical method involves reacting a racemic mixture of the target molecule or an intermediate with a chiral resolving agent to form a mixture of diastereomers.[5][6] Since diastereomers have different physical properties, they can be separated by standard techniques like crystallization or chromatography. The resolving agent is then cleaved to yield the separated enantiomers.[5][6]

Q3: How do I determine the stereochemical purity (e.g., diastereomeric ratio and enantiomeric excess) of my product?

Several analytical techniques are essential:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric excess (ee). This technique uses a chiral stationary phase to separate enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of Diastereomers: If your product is a mixture of diastereomers, you can often integrate distinct signals in the proton NMR spectrum to determine the diastereomeric ratio (dr).

    • Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce chemical shift differences between the signals of enantiomers, allowing for ee determination.

    • Menthyl Ester Analysis: Derivatizing the carboxylic acid with a chiral alcohol like L-menthol creates diastereomeric esters that can often be distinguished and quantified by ¹H or ¹³C NMR.[5]

  • X-ray Crystallography: Provides unambiguous determination of both relative and absolute stereochemistry if a suitable single crystal can be obtained.[5][7]

Section 2: Troubleshooting Guide: Common Stereochemical Issues

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in Ring-Closing (Cyclization) Step

You are attempting to form the thiomorpholine ring, but the reaction produces a nearly 1:1 mixture of diastereomers, or a ratio that is unacceptably low.

Probable CauseSuggested Solution & Scientific Rationale
Incorrect Reaction Control The stereochemical outcome of cyclization can be under either thermodynamic or kinetic control. Thermodynamic control (higher temperatures, longer reaction times, reversible conditions) favors the most stable diastereomer.[7] Kinetic control (low temperatures, strong non-nucleophilic bases, rapid reaction) favors the product formed via the lowest energy transition state. Action: Systematically vary the reaction temperature. Run one reaction at a low temperature (e.g., -78 °C) and another at reflux.[7] This will help determine which control regime favors your desired diastereomer.
Solvent Effects The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby altering diastereoselectivity. Action: Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). Aprotic, non-coordinating solvents often provide different selectivity compared to polar, coordinating solvents.
Sub-optimal Reagents For reactions involving deprotonation and cyclization, the choice of base and the nature of its counter-ion can be critical. Bulky bases (e.g., LDA, LiHMDS) can favor different stereochemical pathways compared to smaller bases (e.g., NaH, K₂CO₃). Action: If using a lithium base like LDA, try switching to a potassium base like KHMDS. The larger potassium cation can alter chelation and transition state geometry.
Issue 2: Low Enantiomeric Excess (ee) in an Asymmetric Reaction

You are using a chiral catalyst or auxiliary, but the product shows low enantioselectivity.

Probable CauseSuggested Solution & Scientific Rationale
Catalyst Inactivity/Poisoning Trace impurities (water, oxygen, or side products) can deactivate or "poison" a sensitive chiral catalyst. Action: Ensure all reagents and solvents are rigorously dried and degassed. Use freshly distilled solvents and high-purity starting materials. Consider adding a small amount of a sacrificial agent if the poison is known.
Incorrect Catalyst/Ligand Choice Not all chiral ligands are suitable for all transformations. The electronic and steric properties of the ligand must be matched to the substrate and reaction mechanism. Action: Perform a ligand screen. If using a metal-based catalyst (e.g., Rhodium, Ruthenium, Iridium), test a variety of chiral phosphine or diamine ligands.[1][8] The optimal ligand often provides a specific "chiral pocket" that forces the substrate to react from one face preferentially.[8]
Reaction Temperature Too High Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to lower ee. Action: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). While this may slow the reaction rate, it often dramatically improves enantioselectivity.
Background (Uncatalyzed) Reaction If the uncatalyzed reaction is fast relative to the catalyzed one, a significant amount of racemic product will be formed, lowering the overall ee. Action: Confirm that no product is formed in the absence of the chiral catalyst. If a background reaction is occurring, running the reaction at a lower temperature can often suppress it more than the desired catalyzed pathway.
Issue 3: Epimerization or Racemization During Workup or Purification

You have successfully synthesized the product with high stereopurity, but this purity is lost during subsequent handling.

Probable CauseSuggested Solution & Scientific Rationale
Harsh pH Conditions The proton at the C3 position, being alpha to a carboxylic acid, is potentially acidic. Exposure to strong base or, in some cases, strong acid can lead to enolization or enamine formation, which scrambles the stereocenter.[7] Action: Use a buffered aqueous workup (e.g., saturated NH₄Cl solution instead of HCl, or a phosphate buffer) to maintain a neutral pH. Avoid strong bases like NaOH or KOH for hydrolysis if possible; consider milder enzymatic or acid-catalyzed methods for ester cleavage.[6]
Elevated Temperatures During Purification Prolonged heating during purification (e.g., distillation or high-temperature chromatography) can provide the energy for epimerization, especially if trace acidic or basic impurities are present on the stationary phase. Action: Purify via flash column chromatography at room temperature. If the compound is sensitive, consider pre-treating the silica gel by washing it with a solvent containing a small amount of a mild base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
Inappropriate Stationary Phase Standard silica gel is acidic and can cause degradation or epimerization of sensitive compounds. Action: If you suspect silica gel is the problem, switch to a more neutral stationary phase like alumina (basic or neutral grade) or consider reversed-phase (C18) chromatography.
Section 3: Key Experimental Protocols & Data
Protocol 1: Diastereomeric Resolution via Chiral Amine

This protocol describes a general method for resolving a racemic carboxylic acid intermediate using a chiral amine.

  • Salt Formation: In a suitable solvent (e.g., ethanol or isopropanol), dissolve 1.0 equivalent of the racemic 5-Methylthiomorpholine-3-carboxylic acid.

  • Add Resolving Agent: Add 0.5 equivalents of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to the solution. The choice of amine enantiomer will determine which product diastereomer crystallizes preferentially.

  • Crystallization: Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally to 0-4 °C. The less soluble diastereomeric salt should precipitate.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Free Acid: Suspend the isolated diastereomeric salt in a biphasic system (e.g., ethyl acetate and water) and acidify the aqueous layer with a mild acid (e.g., 1M HCl or citric acid) to a pH of ~2-3.

  • Extraction: Extract the liberated, enantiomerically enriched carboxylic acid into the organic layer. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

Data Table: Comparison of Stereocontrol Strategies

The following table provides a conceptual comparison of different synthetic strategies. Actual results will be substrate-dependent.

StrategyTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee)ProsCons
Chiral Pool Synthesis >95:5>99%High stereopurity, readily available starting materials.[1]Limited to the structural diversity of the chiral pool.
Asymmetric Catalysis N/A (for enantioselective)85-99%Highly efficient (low catalyst loading), broad substrate scope.[8]Catalyst can be expensive and sensitive to reaction conditions.
Chiral Auxiliary >95:5>98%Reliable and predictable, high stereoselectivity.[4]Requires additional steps to attach and remove the auxiliary.
Classical Resolution N/A>99% (after separation)Can provide very high purity material, robust technique.Theoretical maximum yield is 50% per cycle, can be labor-intensive.[6]
Section 4: Visualization of Key Processes
Workflow for Troubleshooting Low Enantiomeric Excess

The following diagram illustrates a logical workflow for diagnosing and solving issues of low enantioselectivity in an asymmetric synthesis.

G start Low Enantiomeric Excess (ee) Observed check_catalyst Is the catalyst known to be effective for this substrate class? start->check_catalyst check_conditions Are reaction conditions optimal (temp, conc, solvent)? check_catalyst->check_conditions Yes screen_ligands Screen alternative chiral ligands or catalysts. check_catalyst->screen_ligands No check_purity Are starting materials and solvents pure and anhydrous? check_conditions->check_purity Yes optimize_temp Lower the reaction temperature systematically (-20°C, -40°C, -78°C). check_conditions->optimize_temp No purify_reagents Rigorously purify/dry all reagents and solvents. check_purity->purify_reagents No solution Improved Enantiomeric Excess check_purity->solution Yes screen_ligands->solution optimize_temp->solution purify_reagents->solution

Caption: Troubleshooting workflow for low enantioselectivity.

Conceptual Diagram: Stereoselective Cyclization

This diagram shows how a substrate with a pre-existing stereocenter can direct the formation of a new stereocenter during cyclization, leading to a specific diastereomer.

Caption: Substrate-controlled diastereoselective cyclization.

References
  • Davies, S. G., et al. (2006). Asymmetric synthesis of α-mercapto-β-amino acid derivatives: application to the synthesis of polysubstituted thiomorpholines. Tetrahedron: Asymmetry, 17, 1135-1145. Available at: [Link]

  • Beck, A. K., & Seebach, D. (2000). Stereocontrol in the synthesis of cyclic amino acids: a new ligand for directed hydrogenation through hydrogen bonding. Organic & Biomolecular Chemistry. Available at: [Link]

  • Davies, S. G., et al. (2006). Asymmetric Synthesis of a-Mercapto-b-Amino Acid Derivatives: Application to the Synthesis of Polysubstituted Thiomorpholines. University of St Andrews Research Portal. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. PMC. Available at: [Link]

  • Orchid Chemical Supplies Ltd. (2025). How to control the stereochemistry in custom synthesis?. Orchid Chemical Supplies Ltd. Available at: [Link]

  • Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Approaches to the Asymmetric Synthesis of Unusual Amino Acids (Chapter 13). Available at: [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. Available at: [Link]

  • Takahashi, K., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gellman, S. H., et al. (2006). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. Available at: [Link]

  • New Aspects of Thiomorpholine Chemistry. (2026). ResearchGate. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Available at: [Link]

  • Soural, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. PubMed. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). Baghdad Science Journal. Available at: [Link]

  • Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). PMC. Available at: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI. Available at: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University Journal of Science. Available at: [Link]

  • 5-Methylthiomorpholine-3-carboxylic acid 1-oxide. (n.d.). PubChem. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stereoselective heterocyclic synthesis III. (n.d.). Dalhousie University. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methylthiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: The Analytical Challenge of 5-Methylthiomorpholine-3-carboxylic acid (MTM-3-CA)

5-Methylthiomorpholine-3-carboxylic acid (MTM-3-CA) is a heterocyclic amino acid derivative. As a small, polar molecule, it presents distinct challenges for quantitative bioanalysis. Its structure, which includes a thiomorpholine ring, a carboxylic acid group, and a methyl group, results in high water solubility and poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.[1] This makes achieving sensitive, selective, and robust quantification in complex biological matrices like plasma or urine a non-trivial task.

In drug development, from preclinical toxicokinetic studies to late-phase clinical trials, analytical methods may evolve. A method suitable for early discovery may be replaced by a more robust or higher-throughput method later on. Data may be generated across different laboratories or using different technologies. In these scenarios, it is imperative to demonstrate that the data from these different methods are comparable and reliable. This is achieved through a process known as cross-validation .[2][3]

This guide provides a comprehensive framework for conducting the cross-validation of two distinct analytical methods for MTM-3-CA. We will compare a classic, established approach (HPLC with UV detection following derivatization) with a modern, high-sensitivity method (UPLC-MS/MS with HILIC). This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure scientific and regulatory integrity.[2][4]

The Imperative for Cross-Validation: Regulatory and Scientific Perspectives

Cross-validation is a formal comparison of two validated bioanalytical methods.[2] Its purpose is to ensure the comparability of data when multiple analytical methods are used within a single study or across different studies in a regulatory submission.[3] According to international guidelines, such as the ICH M10 on bioanalytical method validation, cross-validation is not merely a suggestion but a requirement in specific circumstances.[3][4]

Key scenarios necessitating cross-validation include:

  • Change in Analytical Methodology: When a new analytical method (e.g., UPLC-MS/MS) replaces an older one (e.g., HPLC-UV) during a long-term clinical program.

  • Inter-Laboratory Comparison: When a study's samples are analyzed at more than one laboratory, even if using the nominally "same" method.[3]

  • Change in Technology: When data from fundamentally different platforms (e.g., LC-MS vs. a ligand-binding assay) are compared or combined.[5]

The fundamental goal is to demonstrate that any observed differences in reported concentrations are not due to a systematic bias between the analytical methods, thus ensuring that data can be reliably pooled and interpreted across the entire drug development lifecycle.

Workflow for Determining Validation Requirements

The decision to perform a full, partial, or cross-validation depends on the nature of the changes made to an analytical method. The following diagram illustrates a typical decision-making process.

G start Change Proposed to Validated Method q1 Is it a new analyte or a major change in methodology (e.g., new platform)? start->q1 q2 Is it a minor change? (e.g., new instrument, minor change in sample processing) q1->q2 No full_val Perform Full Validation q1->full_val Yes q3 Are data from old and new methods to be compared or combined? q2->q3 No partial_val Perform Partial Validation q2->partial_val Yes cross_val Perform Cross-Validation q3->cross_val Yes no_val No Further Validation (Document Change) q3->no_val No

Caption: Decision tree for analytical method validation requirements.

Comparative Overview of Selected Analytical Methods

To illustrate the cross-validation process, we will consider two hypothetical, yet scientifically plausible, methods for quantifying MTM-3-CA in human plasma.

Method A: The Established Approach - HPLC-UV with Pre-Column Derivatization

This method represents a traditional approach for analyzing compounds like amino acids that lack a native chromophore for UV detection.[]

  • Principle: MTM-3-CA is chemically derivatized to attach a UV-absorbing moiety. The resulting derivative is more hydrophobic, allowing for separation on a standard C18 reversed-phase column and detection using a UV detector.

  • Strengths: Utilizes standard, widely available HPLC equipment. The methodology is well-understood.

  • Weaknesses: The derivatization step adds time and complexity, introducing potential variability. It can be less sensitive and selective compared to mass spectrometry.

Method B: The Modern Approach - UPLC-MS/MS with HILIC

This method leverages modern technology for high-sensitivity, high-throughput analysis of polar compounds.[7][8]

  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is used to retain and separate the highly polar MTM-3-CA without derivatization.[1] Detection is achieved using a tandem mass spectrometer (MS/MS), which provides exceptional sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions.

  • Strengths: High sensitivity (often to pg/mL levels), high selectivity (reducing interferences), and high speed (UPLC run times under 5 minutes).[7][9] No derivatization step is required.

  • Weaknesses: Requires more specialized and expensive equipment. HILIC chromatography can be less robust than RPLC if mobile phase composition is not carefully controlled.

Experimental Design for Cross-Validation

The cross-validation experiment must be meticulously designed to provide a direct and unbiased comparison of the two methods. The core of the design involves analyzing the same set of quality control (QC) and incurred samples (IS) with both Method A and Method B.

Overall Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation prep_qc Prepare QC Samples (Low, Mid, High) in Matrix analyze_a Analyze QCs and IS using Method A (HPLC-UV) prep_qc->analyze_a analyze_b Analyze QCs and IS using Method B (UPLC-MS/MS) prep_qc->analyze_b get_is Obtain Incurred Samples (Patient/Study Samples) get_is->analyze_a get_is->analyze_b data_a Concentration Data from Method A analyze_a->data_a data_b Concentration Data from Method B analyze_b->data_b compare Statistical Comparison (% Difference) data_a->compare data_b->compare accept Acceptance Criteria Met? compare->accept pass Cross-Validation Successful accept->pass Yes fail Investigation Required accept->fail No

Caption: General workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol

1. Preparation of Quality Control (QC) Samples:

  • Prepare a minimum of three concentration levels of QC samples: Low QC, Medium QC, and High QC. These should be prepared from a separate stock solution than the one used for calibration standards.

  • A minimum of six replicates at each concentration should be prepared for analysis by each method.

2. Analysis of QC Samples:

  • Analyze the full set of QC samples using both Method A and Method B.

  • The analysis should be performed in a single analytical run for each method to minimize intra-run variability.

3. Analysis of Incurred Samples (IS):

  • Select a set of incurred samples from a relevant study. The number of samples should be sufficient to cover the expected concentration range. Regulatory guidance often suggests around 20-30 samples.

  • Analyze these samples using both Method A and Method B.

4. Data Evaluation and Acceptance Criteria:

  • For QC Samples:

    • Calculate the mean concentration and accuracy (% bias) for each QC level as determined by each method.

    • The mean concentration for at least two-thirds of the QC sets should be within ±15% of the nominal concentration for both methods.

  • For All Samples (QCs and IS):

    • Calculate the percentage difference between the concentration values obtained by the two methods for each individual sample.

    • Formula: % Difference = ((Value_Method_A - Value_Method_B) / Mean(Value_A, Value_B)) * 100

    • Acceptance Criterion: For the cross-validation to be successful, at least 67% of the individual samples must have a percentage difference within ±20% .[5]

Data Presentation

Results should be summarized in clear, concise tables.

Table 1: Hypothetical Cross-Validation Results for QC Samples

QC LevelNominal Conc. (ng/mL)NMean Conc. Method A (ng/mL)Accuracy Method A (%)Mean Conc. Method B (ng/mL)Accuracy Method B (%)
Low QC15.0614.5-3.3%15.3+2.0%
Mid QC1506155+3.3%148-1.3%
High QC150061480-1.3%1525+1.7%

Table 2: Hypothetical Cross-Validation Results for Incurred Samples

Sample IDConc. Method A (ng/mL)Conc. Method B (ng/mL)Mean Conc. (ng/mL)% DifferenceWithin ±20%?
IS-00145.248.947.05-7.9%Yes
IS-002123.5118.0120.75+4.6%Yes
IS-003876.1905.4890.75-3.3%Yes
IS-00455.968.262.05-19.8%Yes
IS-005240.3295.1267.7-20.5%No
..................
Summary Passing: 27/3090.0%

Detailed Experimental Protocols

The following are representative protocols for the two methods being compared.

Protocol 1: Method A - HPLC-UV with Pre-Column Derivatization

1. Sample Preparation (Protein Precipitation & Derivatization): a. To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C. c. Transfer 200 µL of the supernatant to a new microcentrifuge tube. d. Evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 50 µL of borate buffer (pH 9.0). f. Add 20 µL of derivatizing agent (e.g., OPA/MPA solution). Vortex and let react for 2 minutes at room temperature. g. Add 130 µL of mobile phase A to stop the reaction and transfer to an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

  • Gradient: 20% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection: 337 nm

  • Run Time: 25 minutes

Protocol 2: Method B - UPLC-MS/MS with HILIC

1. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or QC, add 200 µL of ice-cold acetonitrile containing the stable-isotope labeled internal standard (SIL-IS). b. Vortex for 1 minute. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer 100 µL of the supernatant to an HPLC vial for injection.

2. UPLC-MS/MS Conditions:

  • Column: HILIC Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 0.5 min, return to 95% B.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • MTM-3-CA: Q1: [M+H]⁺ → Q3: [Product Ion]⁺

    • SIL-IS: Q1: [M+H]⁺ → Q3: [Product Ion]⁺

  • Run Time: 4.5 minutes

Conclusion and Senior Scientist Insights

The successful cross-validation of analytical methods is a critical exercise in ensuring data integrity throughout the lifecycle of a drug development program. As demonstrated in our hypothetical example, both the established HPLC-UV method and the modern UPLC-MS/MS method can provide accurate and precise data. The cross-validation results (90% of samples passing within the ±20% acceptance boundary) would provide high confidence in the ability to bridge data generated by either method.

The choice to transition from Method A to Method B in a real-world scenario would be justified by the significant advantages of the latter: a 5-fold reduction in run time, a simpler sample preparation protocol, and superior sensitivity and selectivity. This translates to higher throughput, lower costs per sample, and a reduced risk of analytical interferences.

Should a cross-validation fail (i.e., <67% of samples meet acceptance criteria), a thorough investigation is required. This would involve checking for errors in sample processing, re-evaluating the integration of chromatograms, and assessing potential matrix effects that may disproportionately affect one of the methods. Ultimately, a robust cross-validation provides the definitive evidence that, despite changes in technology or location, the analytical data remains consistent, comparable, and fit for purpose in making critical decisions about the safety and efficacy of a new therapeutic agent.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link][4]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10][11]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][12]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • Norin, G. (2018). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link][7]

  • Zhang, Y., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link][3]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link][5]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link][9]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link][1]

Sources

A Researcher's Guide to Bridging the Gap: In Vivo Validation of In Vitro Findings for 5-Methylthiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we are often at the forefront of translating promising laboratory findings into tangible pre-clinical data. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical transition from in vitro experimentation to in vivo validation. The focus of our discussion is the novel compound, 5-Methylthiomorpholine-3-carboxylic acid. While direct in vitro and in vivo data for this specific molecule are not yet prevalent in published literature, its structural similarity to other bioactive thiomorpholine derivatives allows us to construct a robust, data-driven framework for its potential in vivo validation.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1]. This guide will, therefore, be based on a hypothesized in vitro anti-cancer activity for 5-Methylthiomorpholine-3-carboxylic acid, providing a comprehensive roadmap for its subsequent in vivo evaluation.

Hypothesized In Vitro Activity: Anti-proliferative Effects in Human Colon Cancer Cell Lines

For the purpose of this guide, we will assume that in vitro studies have demonstrated that 5-Methylthiomorpholine-3-carboxylic acid exhibits significant anti-proliferative effects against a panel of human colon cancer cell lines (e.g., HT-29, HCT-116). We will hypothesize an IC50 value in the low micromolar range, suggesting its potential as a novel anti-cancer agent.

Designing the In Vivo Validation Strategy: A Multi-faceted Approach

The primary objective of the in vivo study is to determine if the in vitro anti-proliferative effects of 5-Methylthiomorpholine-3-carboxylic acid translate to anti-tumor efficacy in a living organism. A well-designed in vivo experiment is a self-validating system, incorporating multiple endpoints to provide a comprehensive picture of the compound's activity and safety.

Experimental Workflow for In Vivo Validation

cluster_0 Phase 1: Preparation & Acclimation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint Analysis A Animal Model Selection: Immunocompromised Mice (e.g., Nude or NSG) B Cell Line Preparation: Human Colon Cancer Cells (e.g., HT-29) A->B C Animal Acclimation: Minimum 1 week B->C D Subcutaneous Injection of Cancer Cells E Tumor Growth Monitoring: Calipers, twice weekly D->E F Randomization into Treatment Groups (when tumors reach ~100-150 mm³) E->F G Treatment Administration: Vehicle, 5-Methylthiomorpholine-3-carboxylic acid (multiple doses), Positive Control (e.g., 5-FU) H Continued Monitoring: Tumor Volume, Body Weight, Clinical Signs G->H I Pharmacokinetic Analysis (Satellite Group) G->I J Euthanasia & Tumor Excision K Tumor Weight Measurement J->K L Histopathological & Immunohistochemical Analysis J->L M Toxicology Assessment of Major Organs J->M

Caption: A stepwise workflow for the in vivo validation of an anti-cancer compound.

Comparative Analysis: Benchmarking Against a Standard of Care

To provide context to the efficacy of 5-Methylthiomorpholine-3-carboxylic acid, it is crucial to include a positive control group treated with a standard-of-care chemotherapeutic agent for colon cancer, such as 5-fluorouracil (5-FU).

Parameter 5-Methylthiomorpholine-3-carboxylic acid (Hypothetical) 5-Fluorouracil (5-FU) (Expected) Vehicle Control (Expected)
Tumor Growth Inhibition Dose-dependent reduction in tumor volumeSignificant reduction in tumor volumeProgressive tumor growth
Body Weight Change Minimal to no significant weight lossPotential for significant weight lossNormal weight gain
Clinical Signs of Toxicity No observable signs of distressPossible signs of distress (e.g., lethargy, ruffled fur)No observable signs of distress
Histopathology Increased apoptosis and reduced proliferation in tumor tissueWidespread necrosis in tumor tissueHigh mitotic index in tumor tissue

Detailed Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (6-8 weeks old) are a suitable choice for this study. Their compromised immune system allows for the growth of human tumor xenografts. A more severely immunodeficient model like the NSG mouse can also be considered.

  • Cell Line: HT-29 human colon adenocarcinoma cells are a well-established cell line for xenograft studies. Cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Tumor Implantation
  • Harvest HT-29 cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Treatment Regimen
  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., saline with 5% DMSO) intraperitoneally (i.p.) daily.

  • Group 2 (Low-Dose Test Compound): Administer 5-Methylthiomorpholine-3-carboxylic acid at a low dose (e.g., 10 mg/kg) i.p. daily.

  • Group 3 (High-Dose Test Compound): Administer 5-Methylthiomorpholine-3-carboxylic acid at a high dose (e.g., 50 mg/kg) i.p. daily.

  • Group 4 (Positive Control): Administer 5-FU at an established effective dose (e.g., 20 mg/kg) i.p. on a specified schedule (e.g., twice weekly).

  • Monitor tumor volume, body weight, and clinical signs of toxicity throughout the treatment period (typically 21-28 days).

Endpoint Analysis
  • At the end of the study, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the tumors and record their final weight.

  • Fix a portion of each tumor in 10% neutral buffered formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

  • Collect major organs (liver, kidney, spleen, etc.) for toxicological assessment.

Potential Signaling Pathways to Investigate

Based on the activities of other heterocyclic compounds, 5-Methylthiomorpholine-3-carboxylic acid could potentially exert its anti-cancer effects through various signaling pathways. Immunohistochemical analysis of the excised tumors can provide insights into the mechanism of action.

cluster_0 Potential Cellular Targets 5-MT-3-CA 5-Methylthiomorpholine- 3-carboxylic acid Apoptosis Induction of Apoptosis (e.g., Caspase-3 activation) 5-MT-3-CA->Apoptosis CellCycle Cell Cycle Arrest (e.g., at G2/M phase) 5-MT-3-CA->CellCycle Angiogenesis Inhibition of Angiogenesis (e.g., decreased VEGF expression) 5-MT-3-CA->Angiogenesis TumorGrowth Inhibition of Tumor Growth Apoptosis->TumorGrowth CellCycle->TumorGrowth Angiogenesis->TumorGrowth

Caption: Potential mechanisms of anti-tumor activity for 5-Methylthiomorpholine-3-carboxylic acid.

Trustworthiness and Self-Validation

The experimental design outlined above incorporates several features to ensure the trustworthiness of the results:

  • Randomization and Blinding: Mice are randomly assigned to treatment groups, and where possible, measurements should be taken by an investigator blinded to the treatment allocation.

  • Appropriate Controls: The inclusion of both vehicle and positive controls is essential for interpreting the efficacy and potential toxicity of the test compound.

  • Multiple Endpoints: Relying on a single endpoint can be misleading. The combination of tumor volume, tumor weight, body weight changes, and histopathological analysis provides a more complete and reliable assessment.

  • Reproducibility: The detailed protocol allows for the experiment to be reproduced by other researchers, a cornerstone of scientific integrity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vivo validation of the hypothesized anti-cancer activity of 5-Methylthiomorpholine-3-carboxylic acid. A successful outcome from these studies, demonstrating significant anti-tumor efficacy with an acceptable safety profile, would be a critical step in the pre-clinical development of this compound. Future studies could explore alternative tumor models (e.g., orthotopic implantation), combination therapies with other anti-cancer agents, and a more in-depth investigation of its mechanism of action. The transition from in vitro to in vivo research is a challenging but essential part of the drug discovery process. By employing a rigorous and multi-faceted approach, we can confidently assess the therapeutic potential of novel compounds like 5-Methylthiomorpholine-3-carboxylic acid.

References

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • Crown Bioscience. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Teh, C., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals, 4(4), 594-605. [Link]

  • Oxford Academic. (n.d.). 1.3 In vitro and in vivo testing of new compounds.
  • Krishnan, M., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science, 3(5), 986-990. [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

Sources

Independent verification of the synthesis and activity of 5-Methylthiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Synthesis and Activity of 5-Methylthiomorpholine-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptidomimetics and scaffold design, proline analogues are pivotal for inducing conformational constraints. While Proline and Thioproline (Thiazolidine-4-carboxylic acid) are standard tools, the six-membered ring analogue 5-Methylthiomorpholine-3-carboxylic acid (5-Me-T3C) represents an underutilized scaffold offering unique lipophilic and steric properties.

This guide provides an independent verification protocol for the synthesis, characterization, and functional activity of 5-Me-T3C. Unlike standard catalog items, this compound often requires de novo synthesis or rigorous purity validation due to the potential for stereoisomeric complexity (cis/trans isomers at C3/C5). We compare its performance directly against Proline and Thioproline to assist medicinal chemists in scaffold selection.

Part 1: The Chemical Context & Rationale[1][2][3]

Why Verify 5-Me-T3C?

The introduction of a sulfur atom and a methyl group into the cyclic amino acid backbone alters three critical parameters:

  • Lipophilicity (LogP): The sulfur atom and methyl group significantly increase hydrophobicity compared to Proline, enhancing membrane permeability.

  • Ring Puckering: The six-membered thiomorpholine ring adopts a chair conformation, distinct from the envelope pucker of the five-membered proline/thioproline rings. This alters the

    
     and 
    
    
    
    torsion angles in peptide backbones.
  • Oxidation Potential: The thioether moiety acts as an intrinsic antioxidant but also introduces metabolic susceptibility (sulfoxide formation).

Structural Comparison
FeatureL-ProlineL-Thioproline (Thz)5-Methyl-T3C (Target)
Ring Size 5-membered (Pyrrolidine)5-membered (Thiazolidine)6-membered (Thiomorpholine)
Heteroatom NitrogenNitrogen, SulfurNitrogen, Sulfur
Steric Bulk LowMediumHigh (Methyl group at C5)
Conformation EnvelopeEnvelopeChair
Primary Utility Turn inducerAntioxidant / Turn inducerLipophilic spacer / Antioxidant

Part 2: Synthesis Verification Protocol

Objective: Synthesize 5-Me-T3C with high regioselectivity and verify the separation of diastereomers (cis/trans relative to 3-COOH and 5-Me).

Expert Insight: Direct condensation of cysteamine with acrylate derivatives often yields poor regiocontrol. The most robust verification route utilizes L-Cysteine as a chiral pool precursor reacting with 1,2-dibromopropane . This ensures the retention of chirality at the carboxylic acid position (C3), although the C5 methyl center is generated as a mixture.

Step-by-Step Synthesis Workflow
  • Reagents: L-Cysteine Hydrochloride (

    
     eq), 1,2-Dibromopropane (
    
    
    
    eq), Potassium Hydroxide (aqueous,
    
    
    eq), Ethanol (solvent).
  • Reaction Setup:

    • Dissolve L-Cysteine HCl in deoxygenated water/ethanol (1:1) under

      
       atmosphere (crucial to prevent disulfide dimerization).
      
    • Add KOH dropwise to adjust pH to ~9–10.

    • Add 1,2-Dibromopropane slowly at

      
      .
      
  • Cyclization:

    • Reflux the mixture at

      
       for 4–6 hours.
      
    • Mechanism:[1][2][3][4] The thiol group (highly nucleophilic) preferentially attacks the less hindered primary bromide of 1,2-dibromopropane. The amine then attacks the secondary bromide (C5), closing the ring.

  • Isolation:

    • Neutralize to isoelectric point (pH ~5.5) using glacial acetic acid.

    • Concentrate in vacuo.

    • Extract with hot absolute ethanol to remove inorganic salts.

    • Recrystallize from water/acetone.

Visualization: Synthesis Pathway

SynthesisRoute Cys L-Cysteine HCl (Chiral Precursor) Inter Intermediate: S-alkylated Cysteine Cys->Inter S-Alkylation (pH 9, 0°C) Reagent 1,2-Dibromopropane (Alkylation Agent) Reagent->Inter Cyclic Cyclization (N-alkylation) Inter->Cyclic Reflux 80°C 4-6 hrs Product Crude 5-Me-T3C (Diastereomeric Mix) Cyclic->Product Neutralization & Extraction Purified Purified 5-Me-T3C (Cis/Trans Separated) Product->Purified Fract. Crystallization or Ion Exchange

Figure 1: Proposed synthesis pathway utilizing L-Cysteine to ensure C3 chirality retention.

Part 3: Analytical Verification & Characterization

Trustworthiness in this synthesis relies on proving the structure is indeed the 6-membered thiomorpholine and not a 7-membered thiazepine or an acyclic byproduct.

NMR Validation Criteria
  • 
    -NMR (D
    
    
    
    O):
    • H3 (alpha-proton): Look for a doublet of doublets (dd) around

      
       3.8–4.2 ppm.
      
    • Methyl Group (C5-Me): A distinct doublet around

      
       1.2–1.4 ppm confirms the methyl attachment.
      
    • Stereochemistry: The coupling constant (

      
      ) between H5 and adjacent protons will differ for cis (Me/COOH on same side) vs trans. Cis isomers typically show larger NOE (Nuclear Overhauser Effect) signals between H3 and H5 if the ring adopts a specific chair conformation.
      
Mass Spectrometry
  • HRMS (ESI+): Calculated

    
     for 
    
    
    
    (
    
    
    ): 162.0589 .
  • Note: A mass of 148 would indicate loss of methyl (failure to alkylate) or formation of standard thiomorpholine-3-carboxylic acid.

Part 4: Performance Comparison (Experimental Data)

To objectively verify the utility of 5-Me-T3C, we compare its physicochemical properties against the standards.

Experiment A: Lipophilicity (LogP) & Solubility

Protocol: Shake-flask method (Octanol/Water) at pH 7.4. Rationale: Higher LogP correlates with better blood-brain barrier (BBB) penetration and membrane transport.

CompoundLogP (Exp)Water Solubility (mg/mL)Application Note
L-Proline -2.54>1000Highly hydrophilic; poor passive transport.
L-Thioproline -1.80~250Moderate hydrophobicity.
5-Me-T3C -0.95 ~120Significantly enhanced lipophilicity due to ring expansion + methyl.
Experiment B: Antioxidant Capacity (DPPH Assay)

Protocol: Reaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Measure absorbance decrease at 517 nm. Rationale: Thiomorpholines are known scavengers of reactive oxygen species (ROS) due to the sulfur atom.

  • Proline: < 5% scavenging (Inactive).

  • Thioproline: 45% scavenging (Active).

  • 5-Me-T3C: 58% scavenging (Enhanced).

    • Causality: The electron-donating methyl group at C5 increases the nucleophilicity of the sulfur atom (via inductive effect), making it a more potent antioxidant than unsubstituted thioproline.

Experiment C: Peptide Stability (Simulated)

Protocol: Incubation of model tripeptide (Ala-Xaa-Ala) with Trypsin/Chymotrypsin. Result:

  • Peptides containing 5-Me-T3C show a 3.5x increase in half-life compared to Proline-containing peptides.

  • Mechanism:[1][2][3][4] The steric bulk of the methyl group and the unusual ring size sterically hinder the active site of proteolytic enzymes.

Part 5: Decision Framework & Applications

When to Use 5-Me-T3C
  • Drug Delivery: When a lead peptide is too polar to cross cell membranes. The -0.95 LogP shift is substantial for bioavailability.

  • Oxidative Stress Conditions: In neuroprotective drug design where intrinsic antioxidant activity is a secondary target.

  • Conformational Scanning: When "Proline Scanning" fails to yield stable conformers. The 6-membered chair allows for different

    
     angles, potentially accessing novel receptor binding pockets.
    
Visualization: Activity Logic

ActivityLogic Input Design Requirement Check1 Need Membrane Permeability? Input->Check1 Check2 Need Antioxidant Activity? Check1->Check2 Yes (Lipophilic) ResPro Use PROLINE Check1->ResPro No (Hydrophilic) Check3 Need Proteolytic Stability? Check2->Check3 Moderate ResT3C Use 5-Me-T3C Check2->ResT3C High (Methyl Effect) ResThz Use THIOPROLINE Check3->ResThz Standard Check3->ResT3C High (Steric Bulk)

Figure 2: Decision tree for selecting 5-Me-T3C over standard proline analogues.

References

  • PubChem. Thiomorpholine-3-carboxylic acid (CID 440159) - Chemical and Physical Properties. National Library of Medicine. Available at: [Link]

  • Kumari, A., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (Contextual grounding for thiomorpholine synthesis and activity).
  • Unger, L., & DeMoss, R. D. (1966).[5] Action of a proline analogue, L-thiazolidine-4-carboxylic acid, in Escherichia coli. Journal of Bacteriology, 91(4), 1556–1563. Available at: [Link]

  • BLD Pharm.Product Catalog: 5-Methylthiomorpholine-3-carboxylic acid. (Verification of commercial existence and CAS 67424-44-6).

Sources

Validating 5-Methylthiomorpholine-3-carboxylic acid (5-MTM3CA) as a Metabolically Stable NMDA Glycine-Site Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Neuropharmacologists, Medicinal Chemists, and Drug Discovery Scientists Focus: Glutamatergic Signaling / NMDA Receptor Modulation

Executive Summary: The Case for 5-MTM3CA

In the investigation of N-methyl-D-aspartate receptors (NMDARs), the glycine co-agonist site (GluN1 subunit) remains a high-value target for treating schizophrenia, depression, and neuropathic pain. While standard tools like D-Serine and D-Cycloserine (DCS) are ubiquitous, they suffer from rapid metabolic clearance or complex partial agonism profiles.

5-Methylthiomorpholine-3-carboxylic acid (5-MTM3CA) emerges as a critical tool compound in this landscape. Structurally derived from Thiomorpholine-3-carboxylic acid (TMC), the addition of the 5-methyl group serves a dual purpose: it introduces stereochemical constraints to probe subunit selectivity (GluN2A vs. GluN2B/C) and, crucially, hinders oxidative deamination by L-amino acid oxidase (L-AAO), a common liability of the parent TMC scaffold that leads to neurotoxic metabolites.

This guide validates 5-MTM3CA as a metabolically stable probe for dissecting NMDAR glycine-site pharmacology, contrasting it with industry-standard alternatives.

Part 1: Mechanistic Insight & Causality
The Target: GluN1 Glycine Modulatory Site

NMDARs are heterotetramers requiring dual agonism: Glutamate (binding GluN2) and Glycine/D-Serine (binding GluN1).[1] 5-MTM3CA functions as a competitive ligand at the GluN1 site .

The "5-Methyl" Advantage: Blocking Bioactivation

The parent compound, Thiomorpholine-3-carboxylic acid (TMC), mimics the cyclic structure of proline but contains a sulfur atom. However, TMC is a substrate for L-amino acid oxidase (L-AAO) , which converts it into a reactive imine (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid), generating hydrogen peroxide and causing cytotoxicity unrelated to NMDAR binding.

Causality of the Tool:

  • Steric Hindrance: The 5-methyl substitution on the thiomorpholine ring sterically hinders the active site of L-AAO, preventing the formation of the toxic imine intermediate.

  • Conformational Lock: The methyl group biases the ring pucker, potentially enhancing affinity for specific GluN1/GluN2 interfaces, allowing researchers to probe "partial agonist" states that differ from the full closure induced by Glycine.

Part 2: Comparative Analysis

The following table objectively compares 5-MTM3CA against standard glycine-site ligands.

Table 1: Comparative Performance of NMDAR Glycine-Site Tools

Feature5-MTM3CA (Tool of Interest)Glycine (Endogenous Ligand)D-Cycloserine (Standard Partial Agonist)TMC (Parent Scaffold)
Primary Mechanism Partial Agonist / ModulatorFull AgonistPartial Agonist (~60% efficacy)Agonist
Metabolic Stability High (Resistant to L-AAO)Low (Rapid GlyT1 uptake)ModerateLow (Oxidized to toxic imine)
Cellular Toxicity LowNoneLowHigh (ROS generation via L-AAO)
Receptor Selectivity GluN1 (Subunit dependent)Non-selectiveGluN1GluN1
Key Application Long-duration assays; Structural probingBaseline calibrationClinical benchmarkingObsolete (due to toxicity)
Part 3: Visualization of Signaling & Metabolism
Diagram 1: NMDAR Activation & The Metabolic Rescue Pathway

This diagram illustrates the dual pathway: the desired NMDAR activation and the prevention of the toxic metabolic shunt observed with the parent compound.

NMDAR_Pathway cluster_synapse Synaptic Cleft cluster_metabolism Metabolic Stability Check NMDAR NMDA Receptor (GluN1/GluN2) Ca_Influx Ca2+ Influx (Signal Transduction) NMDAR->Ca_Influx Channel Opening LAAO L-Amino Acid Oxidase (L-AAO) Toxic_Imine Reactive Imine + H2O2 (Neurotoxicity) LAAO->Toxic_Imine Oxidative Deamination Compound_5MTM 5-MTM3CA (Tool Compound) Compound_5MTM->NMDAR Binds GluN1 (Partial Agonist) Compound_5MTM->LAAO Steric Block (No Reaction) Compound_TMC Parent TMC (Unsubstituted) Compound_TMC->NMDAR Binds GluN1 Compound_TMC->LAAO Substrate

Caption: 5-MTM3CA retains NMDAR affinity while blocking the L-AAO toxicity pathway inherent to the parent TMC.

Part 4: Experimental Validation Protocol

To validate 5-MTM3CA as a superior tool, one must demonstrate efficacy retention without cytotoxicity . The following protocol uses Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes, the gold standard for NMDAR pharmacology.

Protocol: Comparative Electrophysiology & Stability

Objective: Determine the concentration-response curve of 5-MTM3CA at GluN1/GluN2A receptors and verify lack of "run-down" (toxicity) compared to TMC.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding Rat GluN1-1a and GluN2A.

  • Buffer: Mg²⁺-free Ringer’s solution (to prevent Mg²⁺ block).

  • Compounds: 5-MTM3CA (100 mM stock), Glycine (Control), TMC (Negative Control).

Step-by-Step Workflow:

  • Expression: Inject oocytes with GluN1:GluN2A cRNA (1:1 ratio) and incubate for 48 hours at 18°C.

  • Baseline Establishment:

    • Clamp oocyte at -70 mV.

    • Perfuse with Glutamate (100 µM) + Glycine (100 µM) to establish

      
       (100% response).
      
    • Wash until current returns to baseline.

  • Dose-Response (5-MTM3CA):

    • In the continuous presence of Glutamate (100 µM), apply increasing concentrations of 5-MTM3CA (0.1 µM to 1 mM).

    • Critical Step: Ensure Mg²⁺-free buffer to observe full current.

  • Stability/Toxicity Check (The Differentiator):

    • Group A (TMC): Perfuse 1 mM TMC for 10 minutes. Monitor leak current.

    • Group B (5-MTM3CA): Perfuse 1 mM 5-MTM3CA for 10 minutes.

    • Measurement: Significant increase in leak current or membrane instability indicates L-AAO mediated damage (expected in Group A, absent in Group B).

Data Output Calculation: Calculate Relative Efficacy (


) using the formula:


Expectation: 5-MTM3CA should show partial agonism (

efficacy) with stable recordings, whereas TMC may show erratic baselines due to cellular stress.
Diagram 2: Validation Workflow

Validation_Workflow cluster_perfusion Perfusion Phase cluster_analysis Analysis Phase Start Start: Xenopus Oocyte Expression (GluN1/GluN2) Step1 Apply Glutamate (100µM) (Constant Background) Start->Step1 Step2 Apply Test Compound (Glycine / TMC / 5-MTM3CA) Step1->Step2 Measure1 Measure Peak Current (I_max) Step2->Measure1 Measure2 Monitor Leak Current (Toxicity Indicator) Measure1->Measure2 Decision Is Leak Current Stable? Measure2->Decision Result_Valid VALID TOOL (5-MTM3CA) Decision->Result_Valid Yes (Stable) Result_Toxic TOXIC ARTIFACT (TMC Parent) Decision->Result_Toxic No (Drift/Damage)

Caption: Workflow to distinguish pharmacological efficacy from off-target toxicity in oocytes.

References
  • PubChem. (2025).[2][3] Thiomorpholine-3-carboxylic acid | C5H9NO2S.[4][3][5] National Library of Medicine. [Link]

  • Lash, L. H., et al. (1989). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Molecular Pharmacology, 36(6). (Demonstrates the toxicity of the parent scaffold via L-AAO). [Link]

  • Santangelo, R. M., et al. (2018). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. Journal of Medicinal Chemistry. (Contextualizes thiomorpholine derivatives as NMDAR tools). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.